tardioxopiperazine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C24H31N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-12,15,20,26H,1,9,13H2,2-6H3,(H,25,29)(H,27,28)/t15-,20-/m0/s1 |
InChI Key |
WXGWEFVOPYZZTA-YWZLYKJASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C |
Synonyms |
cyclo-alanyl-5-isopententyl-2-(1',1'-dimethylallyl)tryptophan tardioxopiperazine A |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Tardioxopiperazine A: A Technical Guide to its Discovery and Isolation from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and isolation of tardioxopiperazine A, a diketopiperazine natural product. While the initial discovery of this specific metabolite from a fungal source has not been detailed in readily available scientific literature, this document provides a comprehensive overview of the generalized methodologies and workflows typically employed for the isolation and characterization of such novel compounds from fungi, particularly from the genus Penicillium, which is known to produce a variety of diketopiperazine alkaloids.
Introduction to Fungal Diketopiperazines
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the diketopiperazines represent a significant class of compounds, often exhibiting a range of pharmacological activities. These cyclic dipeptides are biosynthesized from two amino acid precursors and can be extensively modified by fungal enzymes, leading to a vast array of chemical structures. The isoechinulin-type alkaloids, to which this compound belongs, are characterized by a core diketopiperazine scaffold derived from tryptophan and another amino acid, often featuring prenyl or other lipophilic moieties.
General Workflow for Discovery and Isolation
The journey from a fungal culture to a purified, characterized metabolite like this compound follows a systematic and multi-step process. The following workflow outlines the typical experimental stages involved.
Caption: Generalized experimental workflow for the isolation of fungal secondary metabolites.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the key experiments involved in the isolation of a compound like this compound. These protocols are based on standard practices in natural product chemistry.
Fungal Strain and Fermentation
-
Fungal Source: While the specific strain producing this compound is not definitively identified in available literature, compounds of this class are commonly isolated from species of Penicillium, such as Penicillium tardum.
-
Culture Medium: The choice of culture medium is critical for inducing the production of secondary metabolites. A variety of solid and liquid media would be screened. A typical production medium might consist of:
-
Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar for solid cultures.
-
Potato Dextrose Broth (PDB) or a specialized fermentation medium for liquid cultures.
-
-
Fermentation Conditions: The fungus would be cultivated under controlled conditions to maximize the yield of the target compound.
-
Temperature: 25-28 °C
-
Incubation Time: 14-21 days
-
Agitation: For liquid cultures, shaking at 120-150 rpm promotes aeration and nutrient distribution.
-
Extraction
The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and culture medium into a soluble extract.
-
Harvesting: The fungal culture (mycelia and broth) is harvested.
-
Initial Extraction: The entire culture is typically extracted with a polar organic solvent such as ethyl acetate or methanol. This is often done by maceration and sonication to ensure thorough extraction.
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract is a complex mixture of compounds. A series of chromatographic techniques are employed to isolate the target molecule.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The fractions enriched with the target compound are subjected to further separation using:
-
Silica Gel Column Chromatography: A common technique for initial fractionation based on polarity.
-
Sephadex LH-20 Column Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound. A C18 reverse-phase column is often used with a gradient of water and acetonitrile or methanol as the mobile phase.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons.
-
NOESY: Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
-
Quantitative Data
The following tables present representative quantitative data that would be collected during the isolation and characterization of a novel fungal metabolite.
Table 1: Representative Extraction and Fractionation Yields
| Step | Material | Solvent System | Yield (g) |
| 1 | Fungal Culture (10 L) | Ethyl Acetate | 15.2 |
| 2 | Crude Extract | Hexane/Water | 3.5 (Hexane) |
| 3 | Dichloromethane/Water | 5.8 (DCM) | |
| 4 | Ethyl Acetate/Water | 4.1 (EtOAc) | |
| 5 | DCM Fraction | Silica Gel Chromatography | Fraction A-F |
Table 2: Representative Spectroscopic Data for a Hypothetical Diketopiperazine
| Technique | Data |
| HR-ESI-MS | m/z [M+H]⁺: 404.2185 (Calculated for C₂₃H₂₉N₃O₃, 404.2180) |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.10 (1H, s, NH), 7.55 (1H, d, J = 7.8 Hz), 7.30 (1H, t, J = 7.5 Hz), ... |
| ¹³C NMR (125 MHz, CDCl₃) | δ 168.5, 165.2, 136.1, 127.5, 122.3, 119.8, 118.6, 111.2, 110.5, ... |
Potential Signaling Pathways
The biological activity of natural products is often mediated through their interaction with specific cellular signaling pathways. While the specific pathways modulated by this compound are not yet elucidated, many bioactive fungal metabolites are known to interfere with key cellular processes. A hypothetical signaling pathway that could be investigated for a novel bioactive compound is the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The discovery and isolation of novel fungal metabolites like this compound is a meticulous process that requires a combination of microbiology, chemistry, and spectroscopy. While the specific details of this compound's natural origin remain to be fully documented in accessible literature, the generalized protocols and workflows presented here provide a robust framework for researchers in the field of natural product drug discovery. The structural elucidation and subsequent total synthesis of this compound pave the way for future investigations into its biological activities and potential therapeutic applications. Further research is needed to identify its producing organism definitively and to explore its mechanism of action at the molecular level.
The Biosynthesis of Tardioxopiperazine A in Aspergillus tardus: A Technical Guide for Researchers
Abstract
Tardioxopiperazine A, a prenylated indole diketopiperazine alkaloid from Aspergillus tardus, represents a class of structurally complex fungal secondary metabolites with potential bioactivities of interest to the pharmaceutical and agrochemical industries. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering approaches for analog generation, and improving production titers. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of similar metabolic pathways in other Aspergillus species, particularly the well-characterized echinulin family of alkaloids. Due to the current absence of a publicly available genome for Aspergillus tardus and specific experimental data on this compound biosynthesis, this guide presents a putative pathway based on its chemical structure and biosynthetic logic established for related compounds. Detailed experimental protocols for key enzymatic assays and metabolite analysis, adapted from relevant literature, are provided to facilitate future research in this area. Furthermore, this guide includes structured data tables for the presentation of quantitative information and utilizes Graphviz diagrams to visualize the proposed biosynthetic pathway and experimental workflows, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities.[1][2] Among these are the prenylated indole diketopiperazine alkaloids, a class of natural products characterized by a core diketopiperazine (DKP) scaffold derived from two amino acids, which is subsequently modified by the attachment of one or more isoprenoid units to a tryptophan-derived indole ring.[3][4] this compound, a secondary metabolite isolated from Aspergillus tardus, belongs to this structural family. Its biosynthesis is of considerable interest for the discovery of novel enzymes, particularly prenyltransferases with unique specificities, and for the potential to harness its biosynthetic machinery for the production of new bioactive compounds.
This guide aims to provide a detailed technical overview of the core aspects of the proposed this compound biosynthesis. In the absence of direct experimental evidence for this specific pathway, we present a robust hypothesis based on the well-documented biosynthesis of the structurally related echinulin alkaloids.[3][5][6]
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be conceptually divided into two major stages: the formation of the diketopiperazine core and the subsequent prenylation of the indole moiety.
Formation of the Diketopiperazine Core
The initial step in the biosynthesis of this compound is the formation of a diketopiperazine (DKP) ring from two amino acid precursors. Based on the structure of this compound, these precursors are likely L-tryptophan and L-alanine. This reaction is catalyzed by a multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS).[7][8]
The NRPS responsible for this transformation is predicted to be a bimodular enzyme. The first module would activate L-tryptophan, and the second module would activate L-alanine. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.[7][8] The final cyclization to form the DKP ring is thought to be catalyzed by a terminal condensation domain or a dedicated thioesterase (TE) domain, which releases the cyclic dipeptide from the enzyme.[7]
The proposed initial steps are as follows:
-
Activation of L-tryptophan: The A-domain of the first NRPS module selects and activates L-tryptophan as an aminoacyl-adenylate.
-
Thiolation of L-tryptophan: The activated L-tryptophan is transferred to the T-domain of the first module.
-
Activation of L-alanine: The A-domain of the second NRPS module activates L-alanine.
-
Thiolation of L-alanine: The activated L-alanine is transferred to the T-domain of the second module.
-
Peptide bond formation: The C-domain catalyzes the formation of a peptide bond between the tethered L-tryptophan and L-alanine.
-
Cyclization and release: The dipeptidyl intermediate undergoes intramolecular cyclization to form cyclo(L-Trp-L-Ala), which is then released from the NRPS.
Prenylation of the Indole Ring
Following the formation of the cyclo(L-Trp-L-Ala) core, the indole ring of the tryptophan moiety undergoes a series of prenylation reactions. These reactions are catalyzed by a class of enzymes known as prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor.[9] Fungal indole prenyltransferases are typically soluble proteins and do not require a divalent metal ion for their activity.
Based on the structure of this compound, which contains two prenyl groups at different positions on the indole ring, it is hypothesized that at least two distinct prenyltransferase enzymes are involved in its biosynthesis. The sequence of these prenylation events can vary, and the exact order for this compound biosynthesis remains to be experimentally determined. One plausible sequence is:
-
Reverse C2-prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl group to the C2 position of the indole ring of cyclo(L-Trp-L-Ala) in a "reverse" orientation.
-
Normal C5-prenylation: A second prenyltransferase catalyzes the attachment of another dimethylallyl group to the C5 position of the indole ring in a "normal" orientation.
References
- 1. Global survey of secondary metabolism in Aspergillus niger via activation of specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Tardioxopiperazine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tardioxopiperazine A, an isoechinulin-type alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in academic and industrial research settings.
Introduction
This compound is a diketopiperazine alkaloid with the molecular formula C₂₄H₃₁N₃O₂. It was first isolated from a marine-derived fungus, Aspergillus tardus, and has since been the subject of synthetic studies. As a member of the isoechinulin class of natural products, this compound possesses a complex chemical structure that necessitates detailed spectroscopic analysis for unambiguous identification. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the high-resolution mass spectrometry (HRESIMS) data for this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1-NH | 8.08 | br s | |
| 2 | 4.22 | dd | 4.8, 3.2 |
| 4-NH | 5.86 | br s | |
| 5 | 3.85 | q | 7.2 |
| 6-CH₃ | 1.45 | d | 7.2 |
| 7 | 3.42 | dd | 14.8, 4.8 |
| 3.33 | dd | 14.8, 3.2 | |
| 9 | 7.33 | d | 8.0 |
| 10 | 7.05 | t | 7.6 |
| 11 | 7.10 | t | 7.6 |
| 12 | 7.55 | d | 8.0 |
| 14 | 5.30 | t | 7.2 |
| 15-CH₂ | 3.40 | d | 7.2 |
| 17-CH₃ | 1.78 | s | |
| 18-CH₃ | 1.73 | s | |
| 19 | 5.25 | t | 7.2 |
| 20-CH₂ | 3.35 | d | 7.2 |
| 22-CH₃ | 1.75 | s | |
| 23-CH₃ | 1.68 | s | |
| 24-NH | 7.95 | s |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Position | δ (ppm) |
| 1-C=O | 166.5 |
| 3-C=O | 170.8 |
| 5 | 54.2 |
| 6-CH₃ | 19.8 |
| 7 | 28.5 |
| 8 | 109.8 |
| 9 | 122.5 |
| 10 | 118.8 |
| 11 | 119.7 |
| 12 | 111.2 |
| 13 | 136.2 |
| 13a | 127.5 |
| 14 | 123.5 |
| 15 | 22.8 |
| 16 | 132.0 |
| 17-CH₃ | 25.8 |
| 18-CH₃ | 17.9 |
| 19 | 124.2 |
| 20 | 28.3 |
| 21 | 131.5 |
| 22-CH₃ | 25.7 |
| 23-CH₃ | 17.8 |
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.
Table 3: HRESIMS Data of this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 394.2489 | 394.2491 |
| [M+Na]⁺ | 416.2309 | 416.2311 |
Experimental Protocols
NMR Spectroscopy
NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts were referenced to the residual solvent signals (CHCl₃: δH 7.26; CDCl₃: δC 77.16). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC).
Mass Spectrometry
High-resolution mass spectra were obtained on a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and infused into the ESI source.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Physical and chemical properties of tardioxopiperazine A.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardioxopiperazine A is a member of the isoechinulin class of alkaloids, complex natural products characterized by a diketopiperazine core and a prenylated indole moiety. First isolated from the endophytic fungus Eurotium cristatum, this compound has garnered interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its total synthesis, summarizes its biological effects, and explores potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Physical and Chemical Properties
This compound is a structurally intricate molecule with a range of physicochemical characteristics that are crucial for its handling, characterization, and potential development as a therapeutic agent. While some classical physical properties such as melting and boiling points have not been extensively reported in the available literature, a significant amount of spectroscopic and other chemical data has been elucidated.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₃O₂ | [1] |
| Average Mass | 393.531 Da | N/A |
| Monoisotopic Mass | 393.24163 Da | N/A |
| Appearance | Faint yellow substance | [1] |
| Specific Rotation ([α]D) | -80 (c 0.1, CHCl₃) | [1] |
| High-Resolution ESI-MS | m/z 394.2490 [M+H]⁺ (Calcd. for C₂₄H₃₂N₃O₂, 394.2495) | [1] |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4 | 7.29 | s | |
| 6 | 6.89 | d | 8.2 |
| 7 | 7.24 | d | 8.2 |
| 9 | 4.15 | m | |
| 12 | 3.85 | m | |
| 13 | 1.15 | d | 6.5 |
| 15 | 3.10 | dd | 14.5, 4.0 |
| 15' | 2.95 | dd | 14.5, 6.0 |
| 17 | 5.20 | t | 7.0 |
| 18 | 3.20 | d | 7.0 |
| 19 | 1.70 | s | |
| 20 | 1.65 | s | |
| NH-1 | 10.85 | s | |
| NH-11 | 8.10 | d | 3.0 |
| NH-14 | 7.95 | d | 3.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) |
| 2 | 134.5 |
| 3 | 109.8 |
| 3a | 128.2 |
| 4 | 118.5 |
| 5 | 129.5 |
| 6 | 110.9 |
| 7 | 121.1 |
| 7a | 136.1 |
| 9 | 54.2 |
| 10 | 166.5 |
| 12 | 49.8 |
| 13 | 17.5 |
| 15 | 27.8 |
| 16 | 123.5 |
| 17 | 131.2 |
| 18 | 25.9 |
| 19 | 17.8 |
| 20 | 25.9 |
| 21 | 145.1 |
| 22 | 114.8 |
| 23 | 40.1 |
| 24 | 28.9 |
| 25 | 28.9 |
Total Synthesis
The first total syntheses of this compound, along with related isoechinulin-type alkaloids, were achieved by Dai et al. in 2011.[2] The synthetic strategy employed a convergent approach, highlighting a regiocontrolled Stille cross-coupling reaction as a key step.
Experimental Protocol: Key Synthetic Steps
A detailed experimental protocol for the entire synthesis is extensive; however, the key transformations are outlined below based on the reported synthesis.
-
Preparation of the Indole Core: The synthesis commenced with commercially available L-5-hydroxytryptophan. The carboxylic acid was esterified, and the primary amine was protected. The hydroxyl group was then converted to a triflate to prepare for the cross-coupling reaction.
-
Stille Cross-Coupling: A crucial step involved the regiocontrolled Stille cross-coupling of the triflated indole intermediate with a prenyl stannane reagent. This reaction selectively introduced the prenyl group at the C5 position of the indole ring.
-
Diketopiperazine Ring Formation: The diketopiperazine core was constructed through a series of steps involving peptide coupling of the modified tryptophan derivative with an alanine ester, followed by deprotection and cyclization to form the characteristic six-membered ring.
Biological Activity and Potential Mechanism of Action
This compound has demonstrated noteworthy antibacterial properties. Specifically, it has been shown to inhibit the growth of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Table 4: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
| Escherichia coli | 64 µg/mL | |
| Staphylococcus aureus | 8 µg/mL |
Experimental Protocol: Antibacterial Assay (General Method)
While the specific details from the original study are not fully available, a standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable growth medium to a specific optical density, corresponding to a known cell concentration.
-
Serial Dilution of Test Compound: this compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Putative Mechanism of Action
The precise molecular mechanism of action for the antibacterial activity of this compound has not been definitively elucidated. However, based on the known activities of related diketopiperazine and isoechinulin alkaloids, several potential pathways can be hypothesized. Many diketopiperazines are known to interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. For instance, some studies on related compounds suggest that they may function by damaging the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.
As no specific signaling pathway has been identified for this compound's antibacterial action, a generalized logical diagram of potential antibacterial mechanisms is presented below.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Putative Mechanism of Action for Tardioxopiperazine A: A Technical Whitepaper
Disclaimer: As of October 2025, there is no publicly available scientific literature or data pertaining to a compound specifically named "Tardioxopiperazine A." Therefore, this document presents a putative mechanism of action based on the well-documented activities of a structurally related dioxopiperazine derivative, Compound 5-3. This novel compound has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in acute myeloid leukemia (AML). This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Dioxopiperazines are a significant class of natural and synthetic compounds with a broad range of biological activities.[1] While the specific actions of this compound are unknown, this whitepaper outlines a plausible mechanism centered on the targeted inhibition of mutated FLT3, a key driver in certain cancers.[2] Based on the activity of the novel diketopiperazine, Compound 5-3, the putative action of this compound is the selective inhibition of the FLT3-internal tandem duplication (ITD) mutation. This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in AML.[2] Inhibition of FLT3-ITD by a dioxopiperazine compound has been shown to suppress downstream signaling pathways, including STAT5, Erk, and Akt, leading to a potent and selective anti-proliferative effect in FLT3-ITD-positive cancer cells.[2][3] This document details the proposed signaling pathway, quantitative measures of activity for a representative compound, and the experimental protocols required to validate this mechanism.
Proposed Target and Signaling Pathway
The primary putative target for this compound is the FMS-like tyrosine kinase 3 (FLT3) receptor. In approximately 30% of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain.[2] This FLT3-ITD mutation is a key driver of leukemogenesis and is associated with a poor prognosis.[2]
The proposed mechanism of action involves this compound binding to the FLT3 kinase, likely in its inactive conformation, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways. By inhibiting the phosphorylation of FLT3, the compound would effectively block the activation of key downstream mediators including STAT5, Akt, and Erk.[2][3] The blockade of these pathways is hypothesized to halt the cell cycle and induce apoptosis in cancer cells that are dependent on the aberrant FLT3 signaling.
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro activity of the representative dioxopiperazine FLT3 inhibitor, Compound 5-3, against various cell lines and kinases. This data illustrates the compound's potency and selectivity for cells with the FLT3-ITD mutation.
| Target Cell Line / Kinase | Genotype | IC50 (nM) | Reference |
| Cell-Based Assays | |||
| MV4-11 | FLT3-ITD (homozygous) | 51.93 | [3][4] |
| MOLM13 | FLT3-ITD (heterozygous) | 115.35 | [3][4] |
| BaF3 | FLT3-ITD (transfected) | 24.2 | [4] |
| BaF3 | FLT3-WT (transfected) | >2000 | [4] |
| HL-60 | FLT3-WT | >6000 | [3][4] |
| Kasumi-1 | c-Kit expressing | 8140 | [3] |
| Enzymatic Assays | |||
| FLT3-ITD Kinase | - | 188 | [3][4] |
| FLT3-WT Kinase | - | >1000 | [3][4] |
Experimental Protocols
To validate the putative mechanism of action of this compound, a series of key experiments would be required. The methodologies for these are detailed below.
Cell Proliferation (MTT) Assay
This assay determines the effect of the compound on the proliferation of cancer cell lines.
-
Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM13, HL-60) are seeded in 96-well plates at a density of 2 x 104 cells per well.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 48-72 hours.[1][3]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[5]
-
Solubilization: 100 µL of a solubilizing agent (e.g., 10% SDS in 10 mM HCl) is added to dissolve the formazan crystals.[5]
-
Data Acquisition: The optical density is measured at 450 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Pathway Inhibition
This technique is used to measure the phosphorylation status of FLT3 and its downstream targets.
-
Cell Lysis: FLT3-ITD mutant cells (e.g., MV4-11) are treated with various concentrations of this compound for a short period (e.g., 4 hours).[3][4] Whole-cell lysates are then prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, Akt, and Erk.
-
Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of the compound to its target protein within the cell.
-
Treatment and Heating: Intact cells (e.g., MV4-11) are treated with this compound or a vehicle control. The cell suspension is then divided and heated at various temperatures for a set time.[3][4]
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.
-
Analysis: The supernatant containing the soluble, non-denatured protein is collected. The amount of soluble FLT3 protein at each temperature is quantified by Western blot. Ligand binding is expected to increase the thermal stability of the FLT3 protein.[3][4]
Conclusion
While "this compound" remains an uncharacterized agent, the established pharmacology of related dioxopiperazine compounds provides a strong foundation for a putative mechanism of action. The proposed inhibition of the constitutively active FLT3-ITD receptor represents a clinically relevant and validated strategy in oncology, particularly in the treatment of acute myeloid leukemia. The experimental framework outlined in this document provides a clear roadmap for elucidating the precise mechanism of this compound and evaluating its potential as a targeted therapeutic agent. Further research, beginning with the synthesis and initial screening of the compound, is necessary to confirm this hypothesis.
References
- 1. Cell proliferation assay [bio-protocol.org]
- 2. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell proliferation assay [bio-protocol.org]
Potential Biological Targets of Tardioxopiperazine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tardioxopiperazine A, an isoechinulin-type indole alkaloid of fungal origin, has emerged as a natural product with documented antibacterial properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. While its broad-spectrum antibacterial effects are established, the precise molecular targets and underlying mechanisms of action remain an active area for future investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols for its known antibacterial activity, and proposes a potential workflow for the identification of its biological targets.
Introduction
This compound is a diketopiperazine natural product first isolated from the endophytic fungus Eurotium cristatum EN-220, associated with the marine alga Sargassum thunbergii.[1][2] It has also been isolated from the endophytic fungus Nigrospora oryzae found in a soft coral of the Dendronephthya genus.[3] The total synthesis of this compound has been successfully achieved, paving the way for further investigation into its biological properties and potential therapeutic applications.[4][5]
Preliminary studies have highlighted the antibacterial potential of this compound, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][2][6][7] However, to date, the specific biological targets of this compound have not been elucidated in publicly available literature. This guide aims to consolidate the existing data and provide a framework for future research aimed at target identification and mechanism of action studies.
Quantitative Biological Data
The primary reported biological activity of this compound is its antibacterial effect. The following table summarizes the available quantitative data.
| Organism | Assay Type | Metric | Value | Reference |
| Staphylococcus aureus | Antibacterial | MIC | 8 µg/mL | [2] |
| Escherichia coli | Antibacterial | MIC | 64 µg/mL | [2][7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values reported for this compound were likely determined using a broth microdilution method, a standard assay for assessing antibacterial activity.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Proposed Workflow for Biological Target Identification
The following diagram outlines a potential experimental workflow for identifying the specific molecular targets of this compound.
References
- 1. Marine natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70117D [pubs.rsc.org]
- 2. Frontiers | Endophytic fungi: a reservoir of antibacterials [frontiersin.org]
- 3. Natural Products from Octocorals of the Genus Dendronephthya (Family Nephtheidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of this compound, Isoechinulin A, and Variecolorin C [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Endophytic Fungi as a Source of Antibacterial Compounds—A Focus on Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary In Vitro Bioactivity Screening of Tardioxopiperazine A
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized document based on established in vitro screening methodologies. As of the latest literature search, no public data exists for a compound specifically named "tardioxopiperazine A." Therefore, this document serves as a methodological template, outlining the typical preliminary bioactivity screening pipeline that would be applied to a novel natural product-like molecule, such as a hypothetical this compound, which is presumed to be a diketopiperazine alkaloid based on its nomenclature.
Abstract
This technical guide outlines a strategic workflow for the initial in vitro bioactivity assessment of the novel compound, this compound. The primary objective of this preliminary screening is to broadly evaluate its cytotoxic, antimicrobial, and potential enzyme-inhibitory activities to identify promising avenues for further drug development. The protocols detailed herein are foundational and serve as a starting point for more comprehensive mechanistic studies. All data presented are hypothetical and for illustrative purposes only.
Hypothetical Bioactivity Data Summary
The following tables represent the kind of quantitative data that would be generated during a preliminary bioactivity screening of this compound.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Positive Control | Control IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT Assay | 15.8 | Doxorubicin | 0.9 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 22.4 | Doxorubicin | 1.2 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 35.1 | Doxorubicin | 0.8 |
| HEK293 (Human Embryonic Kidney) | MTT Assay | > 100 | Doxorubicin | 25.6 |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 32 | Vancomycin | 1 |
| Escherichia coli (ATCC 25922) | Broth Microdilution | > 128 | Gentamicin | 2 |
| Candida albicans (ATCC 90028) | Broth Microdilution | 64 | Amphotericin B | 0.5 |
Table 3: Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | IC50 (µM) | Positive Control | Control IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Colorimetric | 45.2 | Celecoxib | 0.05 |
| Acetylcholinesterase (AChE) | Ellman's Method | > 200 | Donepezil | 0.02 |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HepG2) and a non-cancerous cell line (HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compound dilutions for 48 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Antimicrobial Screening: Broth Microdilution Assay
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well plate, with concentrations typically ranging from 1 to 128 µg/mL.
-
Inoculation: The standardized microbial inoculum is added to each well containing the compound dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations: Workflows and Hypothetical Signaling Pathways
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated if initial screening results were promising.
Caption: General workflow for the preliminary in vitro bioactivity screening of a novel compound.
Caption: A hypothetical apoptosis signaling pathway that could be investigated for this compound.
Future Directions
Should preliminary screening reveal significant and selective bioactivity, subsequent research should focus on:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.
This guide provides a foundational framework for the initial steps in the long and rigorous process of drug discovery and development. The successful identification of a lead compound from a novel natural product like this compound is contingent on a systematic and thorough screening approach.
Tardioxopiperazine A: A Technical Overview of an Isoechinulin Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tardioxopiperazine A is a member of the isoechinulin family of alkaloids, a class of fungal secondary metabolites characterized by a diketopiperazine core derived from tryptophan and another amino acid. These compounds, isolated from various species of Aspergillus and Penicillium, have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, biosynthesis, and known biological activities. Detailed experimental protocols for key assays and a proposed signaling pathway are presented to facilitate further research and drug development efforts.
Introduction
The isoechinulin alkaloids are a structurally diverse group of natural products built around a 2,5-diketopiperazine scaffold. This compound, a representative member of this family, has been isolated from the halotolerant fungus Aspergillus variecolor. Its unique chemical architecture, featuring a prenylated indole moiety, has prompted investigations into its synthesis and biological potential. This document serves as a technical resource, consolidating the current knowledge on this compound and providing detailed methodologies for its study.
Chemical Structure and Properties
This compound is characterized by a complex heterocyclic system. Its core is a diketopiperazine ring formed from L-alanine and a tryptophan derivative. The indole nucleus of the tryptophan residue is substituted with two prenyl groups.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O₂ |
| Molecular Weight | 393.53 g/mol |
| IUPAC Name | (3S,6R)-3-((1H-indol-3-yl)methyl)-6-methyl-1,4-bis(3-methylbut-2-en-1-yl)piperazine-2,5-dione |
| PubChem CID | 14255749 |
Biosynthesis
The biosynthesis of isoechinulin alkaloids, including this compound, is a complex enzymatic process. The pathway begins with the formation of the diketopiperazine core from L-tryptophan and L-alanine. Subsequent modifications, primarily prenylations, are catalyzed by specific prenyltransferases, leading to the structural diversity observed in this family.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity
This compound and related isoechinulin alkaloids have been evaluated for various biological activities, including cytotoxic and antioxidant effects. The available quantitative data is summarized below.
Table 2: Summary of Biological Activity Data for this compound and Related Isoechinulin Alkaloids
| Compound | Assay | Cell Line / Target | IC₅₀ (µM) | Reference |
| This compound | Cytotoxicity | P388, HL-60, BEL-7402, A549 | > 50 | [1] |
| Isoechinulin-type Alkaloids (various) | DPPH Radical Scavenging | - | 43 - 103 | [2] |
Potential Signaling Pathway: NF-κB Inhibition
While the direct molecular targets of this compound are not yet fully elucidated, many natural alkaloids are known to modulate key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation, is a plausible target for isoechinulin alkaloids. Inhibition of this pathway is a common mechanism for the anti-inflammatory and anti-cancer effects of various natural products.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Isolation and Cultivation of Aspergillus variecolor
-
Strain and Culture Medium: The producing organism, Aspergillus variecolor, can be isolated from marine sediments or obtained from culture collections. It is typically cultured on a solid rice medium or in a liquid potato dextrose broth (PDB) supplemented with sea salt to mimic its natural environment.
-
Fermentation: For large-scale production, solid-state fermentation is carried out in Erlenmeyer flasks containing sterilized rice medium. The fungus is inoculated and incubated at 28°C for 21-30 days.
-
Extraction: The fermented rice solid is exhaustively extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HL-60, P388, BEL-7402) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. The cells are treated with various concentrations of the compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, 50 µL of each sample dilution is mixed with 150 µL of the DPPH solution. A control well contains 50 µL of methanol and 150 µL of the DPPH solution. A blank well contains 200 µL of methanol.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting a dose-response curve.
Conclusion and Future Directions
This compound, as a member of the isoechinulin alkaloid family, represents an interesting scaffold for further investigation. While initial studies indicate low cytotoxicity against several cancer cell lines, the potential for other biological activities, such as antioxidant or anti-inflammatory effects, warrants more detailed exploration. The provided protocols and the proposed mechanism of action via the NF-κB pathway offer a framework for future research. Elucidating the specific molecular targets and further exploring the structure-activity relationships of this compound and its analogs could lead to the development of novel therapeutic agents.
References
Epipolythiodioxopiperazines: A Deep Dive into a Potent Class of Fungal Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Epipolythiodioxopiperazines (ETPs) represent a fascinating and potent class of secondary metabolites produced exclusively by fungi.[1][2][3][4][5] Characterized by a unique and chemically reactive disulfide-bridged diketopiperazine core, these compounds exhibit a broad spectrum of powerful biological activities.[6][7][8] Their potent cytotoxic, immunosuppressive, and antimicrobial properties have garnered significant interest from the scientific community, particularly in the fields of drug discovery and development.[6][7][9] This technical guide provides a comprehensive literature review of ETP compounds, focusing on their mechanism of action, biological activities, and the experimental methodologies used to study them.
Core Chemistry and Structural Diversity
The defining feature of all ETPs is the 2,5-epipolythiopepeazine-3,6-dione ring system—a diketopiperazine ring derived from two amino acids and constrained by an internal disulfide or polysulfide bridge.[1][6] This transannular sulfur bridge is the cornerstone of their biological reactivity and toxicity.[1][2][3]
The structural diversity within the ETP family arises from:
-
Variations in the precursor amino acids: The diketopiperazine scaffold is built from different amino acids.
-
Modifications to the core and side chains: These modifications can include methylation, hydroxylation, prenylation, and cyclizations.[10]
-
The length of the polysulfide bridge: While most are disulfides, some ETPs possess trisulfide or tetrasulfide bridges.[11]
-
Dimerization: Some ETPs, like the verticillins, exist as symmetric or asymmetric dimers.[12]
Prominent members of the ETP class include the well-studied gliotoxin , the hepatotoxic sporidesmin , and the potently cytotoxic verticillins and chaetocins .[6][7]
Mechanism of Action: The Reactive Disulfide Bridge
The toxicity and biological effects of ETPs are intrinsically linked to the reactivity of their disulfide bridge.[1][2][3] Two primary mechanisms have been proposed:
-
Protein Inactivation via Thiol Interaction: The disulfide bridge can readily react with free thiol groups, particularly the cysteine residues in proteins. This leads to the formation of mixed disulfides, causing protein cross-linking and inactivation, thereby disrupting cellular function.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): ETPs can undergo redox cycling. The disulfide bridge is reduced to a dithiol form, which then auto-oxidizes back to the disulfide, generating superoxide radicals and other reactive oxygen species in the process.[1][2][3][5] This induction of oxidative stress can lead to widespread cellular damage, including DNA damage, and trigger apoptosis.[13][14]
Beyond these core mechanisms, ETPs have been shown to modulate specific cellular signaling pathways. For instance, gliotoxin can induce apoptosis through the activation of the pro-apoptotic Bcl-2 family member Bak[15] and inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.[9] More recently, compounds like verticillin A have been identified as potential inhibitors of histone methyltransferases, suggesting a role in epigenetic regulation.[11][12][16]
Key Signaling Pathways and Cellular Effects
The diverse biological activities of ETPs stem from their ability to interfere with multiple critical cellular pathways.
dot
Caption: Gliotoxin-induced apoptosis pathway via Bak activation.
Gliotoxin has been shown to affect immune cells like neutrophils by inhibiting phagocytosis and inducing a reorganization of the actin cytoskeleton through distinct signaling pathways.[17] The inhibition of phagocytosis appears to be mediated by a pathway involving arachidonic acid, while the cytoskeletal effects are linked to the deregulation of intracellular cAMP.[17]
dot
Caption: Distinct signaling pathways for gliotoxin's effects on neutrophils.[17]
In the context of cancer, verticillin A has demonstrated potent activity against high-grade serous ovarian cancer (HGSOC). It induces cell death by causing significant DNA damage, which is linked to the generation of oxidative stress. This leads to the upregulation of apoptosis-related signaling pathways.[13][14]
dot
Caption: Verticillin A's mechanism of action in ovarian cancer cells.[13]
Quantitative Data on Biological Activities
The potent biological activities of ETPs have been quantified in numerous studies. The tables below summarize key findings for cytotoxicity and NF-κB inhibition.
Table 1: Cytotoxicity of ETP Compounds Against Human Cancer Cell Lines (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Verticillin A | OVCAR4 | Ovarian | Low nM | [13][14] |
| OVCAR8 | Ovarian | Low nM | [13][14] | |
| H460 | Large Cell Lung | < 2 µg/mL (crude extract) | [9] | |
| MCF-7 | Breast | < 2 µg/mL (crude extract) | [9] | |
| SF-268 | Astrocytoma | < 2 µg/mL (crude extract) | [9] | |
| Sch 52900 | H460 | Large Cell Lung | Potently Cytotoxic | [9] |
| Gliocladicillin C | H460 | Large Cell Lung | Potently Cytotoxic | [9] |
Note: Specific IC₅₀ values for pure compounds were not always available in the provided search results, with some studies reporting the high potency of crude extracts.
Table 2: NF-κB Inhibitory Activity of Dimeric ETPs (IC₅₀ Values)
| Compound | IC₅₀ (µM) | Reference |
| Verticillin H (1) | > 10 | [9] |
| Sch 52900 (2) | 0.8 | [9] |
| Verticillin A (3) | 0.9 | [9] |
| Gliocladicillin C (4) | 1.1 | [9] |
| Sch 52901 (5) | > 10 | [9] |
Experimental Protocols and Workflows
The discovery and characterization of ETPs rely on a series of established experimental protocols.
Bioactivity-Directed Fractionation and Isolation
The isolation of novel ETPs often follows a bioactivity-directed approach. Crude fungal extracts are first screened for a desired biological activity (e.g., cytotoxicity). Active extracts are then subjected to successive rounds of chromatographic separation, with each resulting fraction being tested to guide the purification of the active compound(s).
dot
Caption: Workflow for bioactivity-directed isolation of ETPs.[9]
Methodology:
-
Fermentation: Cultivate the fungus (e.g., Bionectriaceae species) on a suitable solid or liquid substrate.[9]
-
Extraction: Extract the fermented culture with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.
-
Initial Screening: Test the crude extract for cytotoxicity against a panel of human cancer cell lines (e.g., H460, MCF-7, SF-268).[9]
-
Fractionation: If the extract is active, subject it to chromatographic separation (e.g., HPLC).
-
Guided Purification: Test the resulting fractions for bioactivity. Continue to purify the active fractions until a pure compound is isolated.
-
Structure Elucidation: Determine the chemical structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy.[9]
In Vitro Cytotoxicity Assay
Purpose: To determine the concentration of an ETP compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Methodology (Example using H460 cells):
-
Cell Culture: Culture H460 human large cell lung cancer cells in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the purified ETP compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or SRB assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
NF-κB Inhibition Assay
Purpose: To measure the ability of an ETP to inhibit the activity of the transcription factor NF-κB.
Methodology:
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Induction: Treat the cells with an NF-κB inducer (e.g., Tumor Necrosis Factor-α, TNF-α) in the presence of varying concentrations of the ETP compound.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression.
-
Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each ETP concentration relative to the induced control and determine the IC₅₀ value. The inhibitory effect is often attributed to the ETP's interaction with essential thiol residues on proteins within the signaling cascade.[9]
Biosynthesis of ETPs
The genetic blueprints for ETP biosynthesis are typically organized in co-regulated gene clusters.[18][19] The biosynthesis of gliotoxin, encoded by the gli gene cluster, is one of the most studied examples.[19] A key initial step is the condensation of two amino acids by a nonribosomal peptide synthase (NRPS) to form the diketopiperazine core.[19] The biosynthesis of the dimeric verticillins is thought to share early steps with the gliotoxin pathway, followed by a crucial dimerization step.
dot
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - Epipolythiodioxopiperazines from Fungi: Chemistry and Bioactivities | Bentham Science [benthamscience.com]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Cytotoxic Epipolythiodioxopiperazine Alkaloids from Filamentous Fungi of the Bionectriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epipolythiodioxopiperazine-Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gliotoxin - Wikipedia [en.wikipedia.org]
- 16. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]
- 17. Gliotoxin from Aspergillus fumigatus affects phagocytosis and the organization of the actin cytoskeleton by distinct signalling pathways in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Origin and distribution of epipolythiodioxopiperazine (ETP) gene clusters in filamentous ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tardioxopiperazine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardioxopiperazine A is a diketopiperazine natural product belonging to the isoechinulin family of alkaloids. As a member of this class, it holds potential for various biological activities, making its accurate detection and quantification critical for research and development in pharmacology and medicinal chemistry. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a relevant biological signaling pathway is illustrated to provide context for its potential mechanism of action.
Data Presentation
The following tables summarize the proposed quantitative parameters for the analytical methods described. These are starting points for method development and will require validation for specific applications.
Table 1: Proposed HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, hold for 4 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (based on typical indole alkaloid absorbance) |
| Linear Range | 1 - 100 µg/mL (to be determined experimentally) |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B over 0.5 min, hold for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ = 394.25 m/z (Calculated for C24H31N3O2) |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis |
| Collision Energy | To be optimized |
| Linear Range | 0.1 - 100 ng/mL (to be determined experimentally) |
| LOD/LOQ | To be determined experimentally |
Table 3: Proposed qNMR Method Parameters for this compound Quantification
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD) |
| Internal Standard | Maleic acid or Dimethyl sulfone (known concentration) |
| Nucleus | ¹H |
| Pulse Program | Standard quantitative pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest |
| Number of Scans | 16 or higher for good signal-to-noise |
| Quantitative Protons | Non-overlapping, sharp singlet or doublet in the this compound spectrum |
| Data Processing | Baseline correction and integration of analyte and internal standard peaks |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify the concentration of this compound in a sample using a High-Performance Liquid Chromatography system with a UV detector.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
4. Procedure: a. Standard Preparation: i. Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. ii. Perform serial dilutions to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
Protocol 2: Ultrasensitive Quantification of this compound by LC-MS/MS
1. Objective: To achieve high-sensitivity quantification of this compound in complex matrices using a Liquid Chromatography-Tandem Mass Spectrometry system.
2. Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Volumetric flasks and pipettes
-
LC-MS vials
-
0.22 µm syringe filters
3. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
4. Procedure: a. Method Development (MS): i. Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify the most intense and stable product ions (Q3 transitions).
Protocol 3: Absolute Quantification of this compound by Quantitative NMR (qNMR)
1. Objective: To determine the absolute purity or concentration of a this compound sample without the need for a specific reference standard of the same compound, using an internal standard of known purity.
2. Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated NMR solvent (e.g., CDCl3, CD3OD)
-
High-precision analytical balance
-
NMR tubes
3. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
4. Procedure: a. Sample Preparation: i. Accurately weigh a known amount of the this compound sample and the internal standard into a vial. ii. Dissolve the mixture in a precise volume of deuterated solvent. iii. Transfer the solution to an NMR tube.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
The biological activity of isoechinulin alkaloids, such as neoechinulin A, has been shown to involve anti-inflammatory pathways.[1] Neoechinulin A can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and p38 MAPK signaling pathways.[1] Given the structural similarity, a comparable mechanism of action could be hypothesized for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway inhibited by this compound.
References
Application Note: A Proposed HPLC Method for the Quantification of Tardioxopiperazine A
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of tardioxopiperazine A, an isoechinulin-type indole alkaloid. As no standardized HPLC method for this compound has been formally established, this protocol is derived from established methods for structurally similar fungal alkaloids. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This application note serves as a comprehensive starting point for method development and validation in research and quality control settings.
Introduction
This compound is a member of the isoechinulin family of indole alkaloids, which are secondary metabolites produced by various fungi, notably from the Aspergillus genus. These compounds are of interest due to their potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification, and pharmacological studies. This proposed HPLC method provides a robust framework for achieving this.
Proposed HPLC Method Parameters
A summary of the proposed starting parameters for the HPLC analysis of this compound is presented in the table below. These parameters are based on methods used for similar indole alkaloids and may require optimization for specific applications.[1][2][3][4][5]
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The following is a general guideline for the extraction of this compound from a fungal fermentation broth. The actual procedure may need to be adapted based on the sample matrix.
-
Extraction: Lyophilize the fungal culture. Extract the dried biomass and supernatant with three volumes of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Plot the peak area versus the concentration to generate a calibration curve.
-
Sample Analysis: Inject 10 µL of the prepared sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation (Proposed Strategy)
For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Placeholder)
As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, a logical relationship diagram illustrating the method development and validation process is provided below.
Caption: Logical workflow for HPLC method development and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 5. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Dioxopiperazine Analogs: Cell-Based Assay Protocols for Tardioxopiperazine A
Introduction
Tardioxopiperazine A is a novel dioxopiperazine derivative with potential therapeutic applications. As specific information and established protocols for this compound are not yet widely available in the public domain, this document provides a comprehensive set of cell-based assay protocols to characterize its effects on two key cellular signaling pathways: the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. The methodologies described are based on established techniques for evaluating compounds with similar structural motifs, such as epidithiodiketopiperazines (ETPs), which are known to modulate these pathways.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals to enable the elucidation of the mechanism of action and biological activity of this compound.
Background
HIF-1α Pathway: The HIF-1α transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia).[4] Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.[4] Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.[4] Some dioxopiperazine derivatives, like epidithiodiketopiperazines, have been shown to inhibit HIF-1α by disrupting its interaction with the coactivator p300/CBP.[1][2][3][5]
NRF2 Pathway: The NRF2 transcription factor is a key regulator of the cellular antioxidant response.[6][7] Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the expression of a wide range of cytoprotective genes.[6] Activation of the NRF2 pathway can protect cells from oxidative damage and is a target for diseases associated with oxidative stress.[7][8]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating how to present experimental results in a clear and structured manner.
Table 1: Effect of this compound on HIF-1α-Driven Luciferase Reporter Activity
| Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle) | 15,842 ± 987 | 0% |
| 0.1 | 12,357 ± 812 | 22% |
| 0.5 | 7,921 ± 543 | 50% |
| 1.0 | 4,119 ± 310 | 74% |
| 5.0 | 1,267 ± 98 | 92% |
| 10.0 | 871 ± 65 | 94.5% |
Table 2: Effect of this compound on NRF2-ARE-Driven Luciferase Reporter Activity
| Concentration (µM) | Luciferase Activity (Fold Induction) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.2 ± 0.4 |
| 10 | 5.6 ± 0.6 |
| 25 | 4.9 ± 0.5 |
| 50 | 3.1 ± 0.3 |
Table 3: Effect of this compound on VEGF Secretion
| Treatment | VEGF Concentration (pg/mL) |
| Normoxia + Vehicle | 150 ± 25 |
| Hypoxia + Vehicle | 1250 ± 110 |
| Hypoxia + this compound (1 µM) | 625 ± 75 |
| Hypoxia + this compound (5 µM) | 250 ± 40 |
Experimental Protocols
HIF-1α Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of HIF-1α using a luciferase reporter construct driven by a hypoxia response element (HRE).
Materials:
-
HCT116-HRE-Luc cells (or other suitable cell line with an HRE-luciferase reporter)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO) for hypoxia induction
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HCT116-HRE-Luc cells in 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
To induce hypoxia, add CoCl₂ to a final concentration of 100 µM or DFO to a final concentration of 100 µM. For normoxic controls, add vehicle.
-
Incubate the plates for 16-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Record the luminescence using a luminometer.
NRF2-ARE Reporter Gene Assay
This assay determines if this compound can activate the NRF2 pathway using a luciferase reporter construct containing the Antioxidant Response Element (ARE).
Materials:
-
HepG2-ARE-Luc cells (or other suitable cell line with an ARE-luciferase reporter)
-
MEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Sulforaphane (positive control)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HepG2-ARE-Luc cells in 96-well plates at a density of 3 x 10⁴ cells/well in 100 µL of MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and a positive control (e.g., 10 µM Sulforaphane) in culture medium.
-
Remove the medium and add 100 µL of fresh medium containing the test compounds or vehicle control.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luciferase assay system.
-
Record the luminescence and express the results as fold induction over the vehicle control.
Western Blot Analysis for HIF-1α and NRF2
This protocol is for detecting the protein levels of HIF-1α and NRF2 in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, HepG2)
-
6-well plates
-
This compound
-
CoCl₂ or DFO for hypoxia induction
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-HIF-1α, anti-NRF2, anti-β-actin or anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time. For HIF-1α, induce hypoxia with CoCl₂ or DFO for the last 4-6 hours of treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer. For NRF2, a nuclear extraction protocol may be required to observe nuclear translocation.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Vascular Endothelial Growth Factor (VEGF) ELISA
This assay quantifies the secretion of VEGF, a downstream target of HIF-1α, into the cell culture medium.
Materials:
-
Cell line known to secrete VEGF in response to hypoxia (e.g., HCT116, MDA-MB-231)
-
24-well plates
-
This compound
-
CoCl₂ or DFO
-
Human VEGF ELISA Kit (e.g., R&D Systems, Abcam)
-
Microplate reader
Protocol:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat cells with this compound and induce hypoxia as described for the HIF-1α reporter assay.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of VEGF based on a standard curve.
Visualizations
Caption: HIF-1α signaling pathway and proposed inhibition by this compound.
References
- 1. Direct Inhibition of Hypoxia-Inducible Transcription Factor Complex with Designed Dimeric Epidithiodiketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 5. Epidithiodiketopiperazines block the interaction between hypoxia-inducible factor-1alpha (HIF-1alpha) and p300 by a zinc ejection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Application Notes and Protocols for Tardioxopiperazine A in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardioxopiperazine A is a novel dioxopiperazine alkaloid with potential antimicrobial properties. As with any new potential antimicrobial agent, rigorous and standardized in vitro testing is crucial to determine its spectrum of activity and potency. These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound using established methodologies, including broth microdilution, agar dilution, and disk diffusion. The protocols are designed to be adaptable for screening against a variety of bacterial strains.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O₆S₂ |
| Molecular Weight | 440.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| Storage | Store at -20°C, protect from light |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Staphylococcus aureus (MRSA) BAA-1717 | 32 |
| Escherichia coli ATCC 25922 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Enterococcus faecalis ATCC 29212 | 64 |
| Streptococcus pneumoniae ATCC 49619 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3][4]
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Agar Dilution Method
The agar dilution method is a reference method for determining the MIC of antimicrobial agents. It is particularly useful for testing multiple bacterial strains simultaneously.[5]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains and inoculum preparation materials (as above)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add a specific volume of each this compound dilution to a defined volume of molten MHA to achieve the desired final concentrations. The volume of the antimicrobial solution should not exceed 5% of the total agar volume.
-
Mix well and pour the agar into sterile petri dishes.
-
Prepare a control plate containing agar and the solvent used for the compound, but without this compound.
-
Allow the plates to solidify completely.
-
-
Inoculation:
-
Prepare bacterial inocula as described for the broth microdilution method (adjusted to 10⁸ CFU/mL).
-
Spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and moving to the highest.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the test organism.
-
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium seeded with the test organism.[3][5][6]
Materials:
-
This compound solution of a known concentration
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and inoculum preparation materials (as above)
-
Sterile swabs
-
Calipers or ruler
Procedure:
-
Disk Preparation:
-
Impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the this compound solution to achieve a specific amount of the compound per disk (e.g., 30 µg).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a standard antibiotic disk as a positive control and a blank disk with the solvent as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition is inversely related to the MIC. A larger zone indicates greater susceptibility.
-
Logical Relationship for Data Interpretation
Important Considerations for Natural Products
-
Solubility: this compound is sparingly soluble in aqueous media. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.[4]
-
Media Choice: Mueller-Hinton medium is the standard for AST as it has good batch-to-batch reproducibility and low levels of inhibitors.[3]
-
Controls: Always include a positive control (a known effective antibiotic), a negative control (solvent alone), a growth control (inoculum without any compound), and a sterility control (medium alone).
-
Breakpoints: For novel compounds like this compound, clinical breakpoints have not been established. Initial interpretation of activity can be based on comparison to the MICs of established antibiotics.[5]
By following these standardized protocols, researchers can obtain reliable and reproducible data on the antimicrobial activity of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomerieux.com [biomerieux.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scielo.br [scielo.br]
- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing Tardioxopiperazine A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the initial preclinical evaluation of Tardioxopiperazine A, a novel dioxopiperazine alkaloid, for its potential anti-cancer activity in various cancer cell lines. The protocols outlined below are designed to assess the compound's effects on cell viability, proliferation, and to elucidate its underlying mechanism of action, including the induction of apoptosis and cell cycle arrest.
Introduction
Dioxopiperazine alkaloids are a class of natural products known for their diverse biological activities. While the specific effects of this compound are yet to be fully characterized, related compounds have demonstrated the ability to induce apoptosis and modulate critical cellular signaling pathways in cancer cells. This document presents a logical workflow for the systematic investigation of this compound's anti-cancer properties, from initial screening to more detailed mechanistic studies. The following protocols are intended to be adapted to specific cancer cell line models and laboratory conditions.
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the anti-cancer properties of this compound. The workflow begins with broad screening assays to determine the compound's cytotoxic and anti-proliferative effects, followed by more focused experiments to understand the mechanism of cell death and its impact on cell cycle progression. Finally, the workflow includes an analysis of key signaling pathways that are commonly dysregulated in cancer and are known to be affected by similar compounds.
Tardioxopiperazine A as a tool compound in chemical biology.
Researchers, scientists, and drug development professionals should be aware that Tardioxopiperazine A is not currently an established tool compound in the field of chemical biology. An extensive review of scientific literature reveals a significant lack of data regarding its biological activity, mechanism of action, and specific cellular targets.
This compound belongs to the isoechinulin-type alkaloids, a class of natural products characterized by a diketopiperazine core structure. While the broader families of diketopiperazines and isoquinoline alkaloids, from which isoechinulins are derived, are known to possess a wide range of biological activities—including antimicrobial, antiviral, and antitumor properties—specific data for this compound is not available in the public domain.
Our comprehensive search for quantitative data, such as IC50 or EC50 values, binding affinities, or effects on specific signaling pathways, yielded no specific results for this compound. Consequently, the creation of detailed application notes and experimental protocols, as would be expected for a chemical biology tool compound, is not feasible at this time.
For a compound to be considered a useful tool in chemical biology, it typically requires a well-defined biological activity and a known or identifiable molecular target. This allows researchers to use the compound to probe biological pathways, validate potential drug targets, and elucidate disease mechanisms. The current body of scientific literature has not yet established these parameters for this compound.
The primary focus of the available research on this compound has been on its chemical synthesis and its role within the biosynthetic pathways of the echinulin family of fungal metabolites. While this is valuable information from a synthetic and natural product chemistry perspective, it does not provide the necessary biological context for its use as a tool compound.
Application Notes & Protocols for Assessing the Cytotoxicity of Tardioxopiperazine A
Introduction
Tardioxopiperazine A is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the comprehensive assessment of its cytotoxic effects. These application notes provide detailed protocols for three common and robust methods to quantify the cytotoxicity of this compound in vitro: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-3/7 assay. These assays measure different cellular events associated with cytotoxicity, namely metabolic activity, membrane integrity, and apoptosis induction. The following protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible cytotoxicity data.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[1][3]
Experimental Protocol: MTT Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
The absorbance value is directly proportional to the number of viable cells.
-
Data Presentation: MTT Assay
The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.103 | 0.075 | 88.0% |
| 5 | 0.878 | 0.062 | 70.0% |
| 10 | 0.640 | 0.045 | 51.0% |
| 25 | 0.313 | 0.028 | 25.0% |
| 50 | 0.125 | 0.015 | 10.0% |
| 100 | 0.050 | 0.009 | 4.0% |
Workflow Diagram: MTT Assay
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Tardioxopiperazine A in Natural Product Drug Discovery: Application Notes and Protocols
Disclaimer: Direct biological activity data for Tardioxopiperazine A is not currently available in the public domain. This document leverages data from its close structural analog, Neoechinulin A, to provide insights into its potential applications and experimental protocols. The information presented should be considered as a starting point for research and not as established data for this compound.
Introduction
This compound is an isoechinulin-type indole alkaloid, a class of natural products known for their diverse biological activities. As a member of the echinulin family, it shares a core diketopiperazine structure derived from tryptophan and alanine. While research on this compound is in its nascent stages, the well-documented bioactivities of its analogs, particularly Neoechinulin A, suggest its potential as a valuable lead compound in drug discovery. This document outlines potential applications, summarizes relevant quantitative data from Neoechinulin A studies, and provides detailed experimental protocols to investigate the bioactivity of this compound.
Potential Applications in Drug Discovery
Based on the activities of its structural analog Neoechinulin A, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Agent: Neoechinulin A has demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and p38 MAPK.[1][2] This suggests that this compound could be explored for the treatment of inflammatory diseases.
-
Neuroprotective Agent: The neuroprotective properties of Neoechinulin A against oxidative stress-induced neuronal cell death indicate a potential application for this compound in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1]
-
Antioxidant: The ability of Neoechinulin A to scavenge free radicals and reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS) suggests that this compound may possess significant antioxidant activity, which is relevant for a wide range of pathologies.[1]
-
Anticancer Agent: Some diketopiperazines have shown cytotoxic activity against cancer cell lines. While specific data for this compound is unavailable, this remains a potential area of investigation.
Data Presentation
The following tables summarize quantitative data obtained from studies on Neoechinulin A, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Activity of Neoechinulin A in LPS-stimulated RAW264.7 Macrophages [2]
| Parameter | Concentration of Neoechinulin A | Effect |
| NO Production | 12.5 µM - 100 µM | Dose-dependent suppression |
| PGE2 Production | 12.5 µM - 100 µM | Dose-dependent suppression |
| iNOS Expression | 12.5 µM - 100 µM | Dose-dependent suppression |
| COX-2 Expression | 12.5 µM - 100 µM | Dose-dependent suppression |
| TNF-α Secretion | 12.5 µM - 100 µM | Decreased |
| IL-1β Secretion | 12.5 µM - 100 µM | Decreased |
| Cell Viability | Up to 100 µM | No significant effect |
Table 2: Cytotoxicity of Echinulin and Neoechinulin Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Echinulin | 22Rv1 (Prostate Cancer) | 63.2 |
| PC-3 (Prostate Cancer) | 41.7 | |
| LNCaP (Prostate Cancer) | 25.9 | |
| Neoechinulin | 22Rv1 (Prostate Cancer) | 49.9 |
| PC-3 (Prostate Cancer) | 63.8 | |
| LNCaP (Prostate Cancer) | 38.9 |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways potentially modulated by this compound, based on findings for Neoechinulin A, and a general experimental workflow for its investigation.
Caption: Potential inhibition of NF-κB and p38 MAPK pathways by this compound.
Caption: General workflow for screening the bioactivity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of this compound, based on standard methodologies used for similar natural products.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 10, 50, 100 µM).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 2: Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
Griess reagent
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
NO measurement: Mix 50 µL of the supernatant with 50 µL of Griess reagent and measure the absorbance at 540 nm.
-
Cytokine measurement: Use ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Neuroprotection Assay in MPP+-induced PC12 Cells
Objective: To assess the neuroprotective potential of this compound against MPP+-induced neurotoxicity.
Materials:
-
This compound
-
PC12 cell line
-
RPMI-1640 medium
-
Horse serum and Fetal Bovine Serum
-
NGF (Nerve Growth Factor)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
24-well cell culture plates
Procedure:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Differentiate the PC12 cells by treating them with NGF (50 ng/mL) for 3-5 days.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to MPP+ (e.g., 500 µM) for another 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of neoechinulin a from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Tardioxopiperazine A
Application Notes
These application notes provide a comprehensive overview of the use of in vivo experimental models for assessing the efficacy of Tardioxopiperazine A, a compound with putative antioxidant properties. The selection of an appropriate animal model is critical for elucidating the therapeutic potential and mechanism of action of novel antioxidant compounds.
Introduction to In Vivo Antioxidant Models
Evaluating the antioxidant activity of a compound in vivo is essential to understand its physiological relevance, including its bioavailability, metabolism, and efficacy in a complex biological system.[1][2][3][4] While in vitro assays like DPPH or ABTS provide initial screening, in vivo models offer insights into the compound's ability to mitigate oxidative stress-induced damage in a whole organism.[1][3][5]
Model Organism Selection
A variety of model organisms are utilized for in vivo antioxidant studies, ranging from non-mammalian to mammalian systems.[1]
-
Caenorhabditis elegans and Drosophila melanogaster : These invertebrate models are advantageous for high-throughput screening due to their short lifespan, genetic tractability, and well-characterized stress response pathways.[1][3]
-
Danio rerio (Zebrafish) : The optical transparency of zebrafish embryos allows for real-time imaging of oxidative stress and the effects of test compounds.
-
Rodents (Mice and Rats) : Rodent models are widely used to simulate human diseases where oxidative stress is implicated, such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1]
Induction of Oxidative Stress
To evaluate the protective effects of this compound, an oxidative stressor is often introduced to the model system. Common methods include:
-
Chemical Induction : Administration of pro-oxidant compounds like hydrogen peroxide (H₂O₂), paraquat, or doxorubicin.[1][2][4]
-
Disease Models : Utilizing genetic models of diseases associated with oxidative stress (e.g., models of neurodegeneration or atherosclerosis) or inducing disease states through surgical or dietary interventions.
Key Efficacy Endpoints
The efficacy of this compound can be quantified by measuring a panel of biomarkers associated with oxidative stress and antioxidant defense.
-
Reactive Oxygen Species (ROS) Levels : Direct measurement of intracellular ROS using fluorescent probes.[2][4]
-
Lipid Peroxidation : Assessed by measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels.
-
Antioxidant Enzyme Activity : Measurement of the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
-
Glutathione Levels : Quantification of the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).
-
Histopathological Analysis : Examination of tissue damage and cellular morphology in target organs.
-
Functional Outcomes : Assessment of physiological functions relevant to the disease model, such as cognitive function in neurodegeneration models or cardiac function in cardiovascular models.
Signaling Pathways
The therapeutic effects of this compound may be mediated through the modulation of specific signaling pathways involved in the cellular response to oxidative stress. The Hippo signaling pathway, for instance, has been identified as a key regulator of cellular responses to oxidative stress.[6]
Caption: The Hippo signaling pathway in oxidative stress.
Experimental Protocols
This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a rodent model of chemically-induced oxidative stress.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
Rodent Model of Doxorubicin-Induced Cardiotoxicity
This model is relevant for assessing the cardioprotective and antioxidant effects of this compound.
1. Animals and Acclimatization:
-
Species: Male Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for one week prior to the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle control (e.g., saline).
-
Group 2 (Doxorubicin): Doxorubicin (15 mg/kg, single intraperitoneal injection).
-
Group 3 (this compound - Low Dose + Doxorubicin): this compound (e.g., 10 mg/kg/day, oral gavage) for 7 days, followed by doxorubicin injection.
-
Group 4 (this compound - High Dose + Doxorubicin): this compound (e.g., 50 mg/kg/day, oral gavage) for 7 days, followed by doxorubicin injection.
-
Group 5 (this compound - Alone): this compound (e.g., 50 mg/kg/day, oral gavage) for 7 days.
3. Experimental Procedure:
-
Administer this compound or vehicle daily for 7 days via oral gavage.
-
On day 7, induce cardiotoxicity in Groups 2, 3, and 4 with a single intraperitoneal injection of doxorubicin.
-
Monitor animals for clinical signs of toxicity for 48 hours post-doxorubicin injection.
-
At the end of the experimental period, euthanize animals and collect blood and heart tissue.
4. Biochemical Assays:
-
Serum Analysis: Measure cardiac injury markers (e.g., troponin I, CK-MB).
-
Tissue Homogenate Analysis:
-
Measure ROS levels using a DCFH-DA assay.
-
Quantify MDA levels using a TBARS assay.
-
Determine the activity of SOD, CAT, and GPx using commercially available kits.
-
Measure the GSH/GSSG ratio.
-
5. Histopathological Analysis:
-
Fix heart tissue in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E) to assess myocardial damage.
-
Use Masson's trichrome stain to evaluate fibrosis.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison between experimental groups.
| Group | Serum Troponin I (ng/mL) | Myocardial MDA (nmol/mg protein) | Myocardial SOD Activity (U/mg protein) | Myocardial CAT Activity (U/mg protein) | Myocardial GPx Activity (U/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Doxorubicin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) + Doxorubicin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) + Doxorubicin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Alone) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling and Modifying Tardioxopiperazine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification and labeling of tardioxopiperazine A, a complex indole alkaloid. The described techniques enable the synthesis of probes for biochemical assays, target identification studies, and the development of novel therapeutic agents.
Introduction to this compound Modification
This compound is an isoechinulin-type alkaloid featuring a rigid pentacyclic structure with a central diketopiperazine (DKP) core and an indole moiety. Direct labeling of this natural product is challenging due to the absence of readily reactive functional groups such as primary amines or carboxylic acids. Therefore, the strategies outlined below focus on the site-selective introduction of chemical handles for subsequent bioconjugation or direct functionalization of the indole ring.
The selection of a labeling strategy should consider the desired application. For instance, biotinylation is ideal for affinity purification of binding partners, while fluorescent labeling allows for visualization in cellular imaging experiments. The protocols provided are based on established chemical transformations adapted for the specific structural features of this compound.
Labeling Strategies and Experimental Protocols
Two primary strategies for labeling this compound are presented:
-
Strategy 1: Site-Selective Functionalization of the Indole Moiety. This approach targets the indole nucleus, a common site for chemical modification in related alkaloids.
-
Strategy 2: Introduction of a "Click Chemistry" Handle. This versatile method involves the installation of an azide or alkyne group, enabling facile conjugation to a wide range of reporter molecules.
Strategy 1: Biotinylation via Indole Functionalization
This protocol describes a two-step process for biotinylating this compound at the indole C2 position. The first step involves a rhodium-catalyzed carbenoid insertion to introduce a functional handle, followed by amide coupling to a biotin derivative.
Experimental Workflow:
Caption: Workflow for the biotinylation of this compound via indole functionalization.
Protocol 1: Biotinylation of this compound
Materials:
-
This compound
-
Rhodium(II) acetate dimer (Rh2(OAc)4)
-
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Biotin-PEG4-Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of C2-Functionalized this compound Intermediate
-
Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add Rh2(OAc)4 (0.05 eq).
-
Slowly add a solution of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature over 1 hour.
-
Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C2-functionalized intermediate.
Step 2: Biotinylation of the Intermediate
-
Dissolve the purified intermediate (1 eq) in a mixture of THF and water.
-
Add LiOH (2 eq) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid derivative.
-
Dissolve the carboxylic acid derivative (1 eq) and Biotin-PEG4-Amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final biotinylated this compound by preparative HPLC.
Expected Data:
| Compound | Modification | Expected Yield (%) | Analytical Data |
| C2-Functionalized Intermediate | Addition of trifluoro-oxobutanoate group | 60-70 | 1H NMR, 13C NMR, HRMS |
| Biotinylated this compound | Amide coupling with Biotin-PEG4-Amine | 50-60 | 1H NMR, 13C NMR, HRMS, MALDI-TOF |
Strategy 2: Fluorescent Labeling via Click Chemistry
This protocol outlines the introduction of a terminal alkyne handle onto the this compound scaffold, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide probe. The initial functionalization is proposed to occur at a less sterically hindered position on the periphery of the molecule, which may require initial synthesis of a modified this compound precursor if direct functionalization is not feasible. For the purpose of this protocol, we will assume a precursor with a suitable hydroxyl group is available for alkynylation.
Experimental Workflow:
Caption: Workflow for fluorescent labeling of this compound via click chemistry.
Protocol 2: Fluorescent Labeling of this compound
Materials:
-
Hydroxylated this compound precursor
-
Propargyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Azide-Fluor 488 (or other fluorescent azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (H2O)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Alkyne-Modified this compound
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the hydroxylated this compound precursor (1 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkyne-modified this compound.
Step 2: Fluorescent Labeling via CuAAC
-
Dissolve the alkyne-modified this compound (1 eq) and the fluorescent azide (e.g., Azide-Fluor 488, 1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, protected from light.
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Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the fluorescently labeled this compound by preparative HPLC.
Expected Data:
| Compound | Modification | Expected Yield (%) | Analytical Data |
| Alkyne-Modified this compound | Addition of a propargyl group | 70-80 | 1H NMR, 13C NMR, HRMS |
| Fluorescently Labeled this compound | Click reaction with fluorescent azide | 80-90 | HRMS, Fluorescence Spectroscopy |
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not fully elucidated, related diketopiperazine-containing natural products have been shown to interact with various cellular signaling pathways. Labeled this compound can be a valuable tool to investigate its mechanism of action. A hypothetical signaling pathway that could be investigated is the modulation of a protein kinase cascade.
Caption: Hypothetical signaling pathway involving this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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This compound is a bioactive molecule; handle with care and avoid inhalation, ingestion, or skin contact.
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Diazo compounds are potentially explosive and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water.
Disclaimer
These protocols are intended as a guide for trained research professionals. The experimental conditions may require optimization for specific substrates and equipment. The user is solely responsible for the safe handling of all materials and for the verification of all experimental results.
Troubleshooting & Optimization
Technical Support Center: Tardioxopiperazine A Synthesis
Welcome to the technical support center for the synthesis of Tardioxopiperazine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of this complex natural product. The information is primarily based on the first total synthesis reported by Dai et al., 2011.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound begins with the commercially available L-5-hydroxy-tryptophane.[2] The strategy involves several key stages: protection of functional groups, a regiocontrolled Stille cross-coupling to install the C5 branch chain, construction of the diketopiperazine core, and final deprotection and cyclization steps.[1][2]
Q2: What is the most challenging step in this synthesis?
A2: A significant challenge is controlling the regioselectivity of the Stille cross-coupling reaction. Under standard conditions, this step can produce two isomers that are very difficult to separate, leading to low yields of the desired product.[2] Another critical step is the construction of the diketopiperazine core, which requires specific coupling reagents to proceed efficiently.
Q3: Are there alternative reagents for constructing the diketopiperazine core?
A3: The reported synthesis successfully utilizes 1-(benzyloxy)-2-isocyanobenzene for the construction of the diketopiperazine core.[2] While other peptide coupling reagents or cyclization promoters could be explored, this specific Ugi-type reagent was shown to be effective in the established protocol.[3]
Q4: Can the overall yield be improved?
A4: Yield improvement should focus on the most challenging steps. Optimizing the regioselectivity of the Stille coupling by using an in situ generated allylindium reagent is a key strategy reported to enhance the yield of the desired intermediate.[2][3] Careful purification after each step and ensuring the purity of all reagents and solvents are also critical for maximizing the overall yield.
Troubleshooting Guide
Problem 1: Low Yield and Isomer Formation in the Stille Cross-Coupling Step
Question: My Stille coupling reaction of the triflate intermediate is producing a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product. What can I do?
Answer: This is a known issue. The classic Stille coupling conditions can lead to poor regioselectivity. The recommended solution is to modify the protocol by using an allylindium reagent generated in situ. This approach has been shown to favor the formation of the desired isomer and simplify purification.
Optimization Strategy:
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Reagent: Instead of a traditional organotin reagent, use an allylindium reagent.
-
Conditions: The reaction can be optimized by testing different palladium catalysts and reaction temperatures. The original paper found that heating in DMF at 100°C with a suitable palladium catalyst provided the desired product in a 60% yield, along with a 20% yield of a Boc-deprotected side product which could be easily separated.[3]
Problem 2: Inefficient Diketopiperazine Ring Formation
Question: The construction of the diketopiperazine core is proceeding with a low yield. What are the critical parameters for this step?
Answer: The formation of the diketopiperazine ring is a crucial step that depends heavily on the coupling agent and reaction conditions.
Key Parameters:
-
Coupling Agent: The use of 1-(benzyloxy)-2-isocyanobenzene is reported to be effective.[2] Ensure this reagent is pure and handled under appropriate conditions to prevent degradation.
-
Solvent and Temperature: The reaction should be carried out in an appropriate solvent (e.g., CH2Cl2) and may require specific temperature control.
-
Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of the coupling agent may be necessary to drive the reaction to completion.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound as reported by Dai et al., 2011.
| Step Number | Reaction Description | Product | Reported Yield (%) | Reference |
| 1 | Esterification and Amine Protection | Intermediate 7 | 95% (over 2 steps) | [2] |
| 2 | Triflation and Indole Protection | Intermediate 8 | 92% (over 2 steps) | [2] |
| 3 | Stille Coupling (Optimized) | Intermediate 5 | 60% | [3] |
| 4 | Asymmetric Dihydroxylation | Diol Intermediate | 95% | [2] |
| 5 | Diketopiperazine Formation & Cyclization | This compound | Not explicitly stated for final step, but part of a high-yield sequence | [2] |
Experimental Protocols
Key Experiment: Optimized Stille Cross-Coupling
This protocol describes the optimized conditions for the Stille cross-coupling reaction to synthesize the key intermediate 5 , minimizing the formation of difficult-to-separate isomers.
Materials:
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Triflate intermediate 8
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Allyl Bromide
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Indium powder
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Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a solution of the triflate intermediate 8 (1.0 eq) in anhydrous DMF, add Pd(PPh3)4 (0.05 eq).
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In a separate flask, add indium powder (2.0 eq) and allyl bromide (2.0 eq) in DMF. Stir the mixture at room temperature for 1 hour to generate the allylindium reagent in situ.
-
Transfer the freshly prepared allylindium reagent solution to the solution of the triflate intermediate 8 via cannula.
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired product 5 . This procedure should yield the desired product and a Boc-deprotected side product, which are easily separable.[3]
Visualizations
Synthetic Workflow
The following diagram outlines the key stages in the total synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Flowchart: Stille Coupling
This flowchart provides a logical guide for troubleshooting low yields in the critical Stille coupling step.
Caption: Troubleshooting flowchart for the Stille coupling reaction.
References
Tardioxopiperazine A stability issues and degradation products.
This technical support center provides guidance on the common stability issues and degradation products of Tardioxopiperazine A, a novel antioxidant compound. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, light-protected environment. Once reconstituted in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: I am seeing a loss of activity in my this compound sample. What could be the cause?
A loss of activity is a primary indicator of degradation. The most common causes are:
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Oxidation: Exposure to air and light can lead to the oxidation of the antioxidant moiety.
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Hydrolysis: The piperazine ring can be susceptible to hydrolysis, especially at non-neutral pH.
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Improper Storage: Storing the compound at room temperature or in solution for extended periods will accelerate degradation.
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Solvent Purity: Using solvents that are not fresh or of high purity can introduce contaminants that react with this compound.
Q3: What are the known degradation products of this compound?
The primary degradation products are formed through oxidation and hydrolysis. Refer to the table below for details on the major degradation products identified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Sample degradation | 1. Prepare a fresh sample from a new stock vial. 2. Ensure the use of high-purity, degassed mobile phases. 3. Analyze a freshly prepared standard to confirm the retention time of the parent compound. |
| Low potency or inconsistent results in bioassays | Compound degradation | 1. Confirm the integrity of the stored compound using analytical methods (e.g., HPLC). 2. Prepare fresh dilutions from a new stock immediately before the experiment. 3. Review the handling and storage procedures to ensure compliance with recommendations. |
| Color change in the reconstituted solution (e.g., yellowing) | Oxidation of the compound | 1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and minimize exposure to light. 3. Store reconstituted solutions under an inert gas (e.g., argon or nitrogen) if possible. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | % Purity after 24 hours | % Purity after 72 hours |
| 25°C (Room Temperature) | 85.2% | 65.7% |
| 4°C | 98.1% | 92.5% |
| -20°C | 99.8% | 99.5% |
Table 2: Stability of this compound in Aqueous Buffers (0.1 mg/mL) at 25°C for 24 hours
| pH of Buffer | % Purity Remaining | Major Degradation Product |
| 3.0 | 70.3% | Hydrolyzed Product A |
| 5.0 | 88.9% | Hydrolyzed Product A |
| 7.4 | 95.1% | Oxidized Product B |
| 9.0 | 82.4% | Oxidized Product B |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed antioxidant signaling pathway for this compound.
How to improve the solubility of tardioxopiperazine A for in vitro assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of Tardioxopiperazine A for in vitro assays. Given that this compound is a novel compound with limited public data on its solubility, this guide presents a systematic approach based on established methods for poorly soluble molecules.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dilution into aqueous assay media.
This is a common issue for hydrophobic compounds. The initial stock solution, often in a pure organic solvent like DMSO, is stable. However, when this is diluted into the aqueous environment of cell culture media or buffer, the compound's low aqueous solubility causes it to crash out of solution.
Recommended Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of this compound?
A1: For most hydrophobic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Q2: My compound precipitates even with a low final DMSO concentration. What should I try next?
A2: If precipitation occurs even when the final DMSO concentration is kept low (e.g., <0.5%), you should consider the following strategies:
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Co-solvent Systems: Instead of 100% DMSO, try a mixture of solvents for your stock solution.
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Solubilizing Excipients: Incorporate a solubilizing agent into your formulation.
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pH Adjustment: If this compound has ionizable groups, adjusting the pH of your final assay medium can improve solubility.
Q3: What are some alternative co-solvents and solubilizing excipients I can screen?
A3: A variety of co-solvents and excipients can be tested to improve the solubility of poorly soluble compounds.[2][3][4][5] It is crucial to perform vehicle controls to ensure the chosen solvent or excipient does not interfere with the assay.
| Solubilization Strategy | Examples | Typical Concentration in Assay | Considerations |
| Co-solvents | DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG) | < 1% (DMSO/Ethanol), 1-5% (PEG/PG) | Potential for cytotoxicity at higher concentrations.[6][7] |
| Surfactants (Non-ionic) | Tween® 20, Tween® 80, Triton™ X-100 | 0.01 - 0.1% | Primarily for biochemical (cell-free) assays due to cell lysis potential.[8] |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1-10 mM | Generally have low cytotoxicity and are suitable for cell-based assays.[6][9] |
Q4: How do I perform a solubility screening experiment for this compound?
A4: A systematic screening approach is recommended. This involves preparing a stock solution of this compound in various solvent/excipient systems and then determining its solubility in the final aqueous assay buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
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Weigh out a precise amount of this compound powder.
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Add the appropriate volume of the chosen solvent (e.g., 100% DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex vigorously for 5-10 minutes.
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If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.
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Visually inspect the solution to ensure there is no visible precipitate.
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Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
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Prepare a series of test solutions by adding a small volume of your this compound stock solution to the final assay buffer to achieve a range of theoretical concentrations (e.g., 1, 5, 10, 50, 100 µM). Ensure the final concentration of the organic solvent is constant across all samples and below the cytotoxic threshold for your assay (typically <1%).
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Include a vehicle control sample containing the same final concentration of the solvent without the compound.
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Incubate the samples at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
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After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
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Carefully collect the supernatant without disturbing the pellet.
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Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy (if the compound has a chromophore).
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The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
Hypothetical Solubility Data for this compound:
| Vehicle System (in PBS pH 7.4) | Kinetic Solubility (µM) | Notes |
| 0.5% DMSO | 2.5 | Significant precipitation above 5 µM. |
| 0.5% DMSO, 1% Ethanol | 4.8 | Modest improvement over DMSO alone. |
| 5% PEG 400 | 15.2 | Good for biochemical assays; check cell tolerance. |
| 10 mM HP-β-CD | 22.7 | Best solubility, generally biocompatible.[9] |
Signaling Pathway Considerations
While the specific cellular targets of this compound are unknown, many bioactive small molecules modulate common signaling pathways. Ensuring the compound is fully dissolved is critical for accurately determining its effect on pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of tardioxopiperazine A.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Tardioxopiperazine A.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction or side reactions: The synthesis of this compound may not have gone to completion, or side products may have formed, consuming the starting materials. | - Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.[1] |
| Degradation during purification: this compound may be sensitive to pH, temperature, or light, leading to degradation during purification steps. | - Perform purification steps at low temperatures. - Use buffered mobile phases to maintain a stable pH. - Protect the compound from light by using amber vials or covering glassware with aluminum foil. | |
| Adsorption to glassware or chromatography media: The compound may adhere to surfaces, leading to loss of material. | - Silanize glassware to reduce active sites for adsorption. - Choose chromatography media that is known to have low non-specific binding for similar compounds. | |
| Poor Peak Shape in Chromatography (Tailing or Fronting) | Column overload: Injecting too much sample onto the chromatography column can lead to peak distortion. | - Reduce the sample concentration or injection volume. |
| Secondary interactions with stationary phase: The analyte may have secondary interactions with the stationary phase, such as ionic or hydrogen bonding with residual silanols. | - Add a competitor to the mobile phase (e.g., a small amount of triethylamine for basic compounds or trifluoroacetic acid for acidic compounds). - Use an end-capped chromatography column. | |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound. | |
| Presence of Impurities in the Final Product | Co-elution with this compound: Impurities with similar polarity may co-elute with the target compound. | - Optimize the chromatography method by changing the mobile phase composition, gradient slope, or stationary phase. - Consider using a different chromatography technique (e.g., ion-exchange or size-exclusion chromatography) if orthogonal separation is needed. |
| Formation of new impurities during purification: The compound may degrade or react during the purification process. | - As mentioned above, control temperature, pH, and light exposure. - Ensure solvents are of high purity and free of contaminants that could react with the product. | |
| Incomplete removal of reagents or byproducts: Residual reagents or byproducts from the synthesis may be carried through the purification. | - Incorporate an aqueous wash step in the workup to remove water-soluble reagents. - Use a purification method that effectively separates the target compound from the specific impurities present. | |
| Product Instability (Degradation over time) | Sensitivity to air or moisture: The compound may be susceptible to oxidation or hydrolysis. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). - Store in a desiccator to protect from moisture. |
| Photodegradation: Exposure to light can cause the compound to break down. | - Store in amber vials or in the dark. | |
| Thermal instability: The compound may degrade at room temperature or upon heating. | - Store at low temperatures (e.g., 4°C or -20°C). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for this compound?
A1: A good starting point is to use analytical High-Performance Liquid Chromatography (HPLC) with a C18 column to assess the purity of the crude material and to screen different mobile phase conditions. A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point for many organic molecules. Based on the analytical results, the method can be scaled up to preparative HPLC for purification.
Q2: How can I remove closely related impurities that are difficult to separate by standard chromatography?
A2: If standard reverse-phase HPLC is insufficient, consider the following:
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Orthogonal Chromatography: Use a column with a different selectivity, such as a phenyl-hexyl or a cyano column.
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Normal-Phase Chromatography: If the compound is soluble in non-polar solvents, normal-phase chromatography on a silica or alumina column can provide different selectivity.
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Ion-Exchange Chromatography: If this compound has ionizable functional groups, ion-exchange chromatography can be a very effective separation technique.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing impurities and obtaining a highly pure product.
Q3: My purified this compound appears to be degrading upon storage. What are the best practices for storage?
A3: To ensure the stability of the purified compound, it is recommended to:
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Store the compound as a dry solid if possible.
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If in solution, use a non-reactive solvent and store at low temperatures.
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Protect from light by using amber vials.
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Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
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Conduct stability studies at different conditions to determine the optimal storage parameters.
Q4: What analytical techniques are essential for confirming the purity and identity of this compound after purification?
A4: A combination of techniques should be used to confirm the purity and identity of the final product:
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HPLC or UPLC: To assess purity and quantify any remaining impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method Development
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (or at the λmax of this compound if known).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL.
Protocol 2: Preparative HPLC Purification
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Column: C18, 21.2 x 250 mm, 10 µm particle size.
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Mobile Phase A & B: As optimized in the analytical method.
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Gradient: Use the optimized gradient from the analytical method, adjusting the run time for the larger column volume.
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Flow Rate: 20 mL/min (adjust based on column specifications).
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Loading: Dissolve the crude material in the minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase composition to avoid peak distortion. Inject a sample amount that does not exceed the column's loading capacity.
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Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
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Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: General workflow for the purification of this compound.
References
Optimizing dosage and administration of tardioxopiperazine A in animal studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration of the novel compound Tardioxopiperazine A in animal studies. The following information is based on best practices for preclinical research with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse or rat model?
A1: For a novel compound like this compound where in vivo data is limited, a starting dose is typically determined from in vitro cytotoxicity or efficacy data. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 or EC50, converted to an in vivo dose using appropriate allometric scaling calculations. It is crucial to conduct a dose-range finding (DRF) or maximum tolerated dose (MTD) study to determine the safe and effective dose range.
Q2: What is the best route of administration for this compound?
A2: The optimal route of administration depends on the physicochemical properties of this compound, the target tissue, and the desired pharmacokinetic profile.[1][2] Common routes for initial studies include:
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Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.[3] However, it can be technically challenging for repeated dosing in small animals.
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Intraperitoneal (IP): A common route in rodent studies that is easier to perform than IV injection and allows for the administration of larger volumes.[4] Note that substances administered via the IP route may undergo first-pass metabolism in the liver.[1]
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Oral (PO): Preferred for drugs intended for human oral administration. Bioavailability can be variable and is dependent on the compound's absorption characteristics. Gavage is often used to ensure accurate dosing.[1][3]
-
Subcutaneous (SC): Generally provides slower absorption and a more sustained release profile.[2]
The choice of route should be justified in the experimental design.[2]
Q3: How should I prepare this compound for administration?
A3: The formulation of this compound is critical for accurate and reproducible results. Key considerations include:
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Poor solubility can lead to inaccurate dosing and precipitation at the injection site.
-
Vehicle Selection: The chosen vehicle should be non-toxic and not interfere with the experimental outcomes.[5] Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, Tween 80, or PEG. The concentration of any organic solvent should be minimized.
-
Stability: Assess the stability of this compound in the chosen vehicle at the intended storage and administration temperatures.
-
Sterility: For parenteral routes, the formulation should be sterile.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: A pilot pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include:
-
Maximum concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
These parameters will inform the dosing regimen (e.g., dose level and frequency) for subsequent efficacy studies.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation or at the injection site. | Poor solubility of the compound in the chosen vehicle. | Test alternative vehicles or co-solvents. Warm the solution gently or sonicate to aid dissolution. Prepare fresh formulations for each experiment. |
| High variability in experimental results between animals. | Inconsistent administration technique. Inaccurate dosing volume. Stress-induced physiological changes in the animals. | Ensure all personnel are properly trained in the administration technique. Use appropriate animal restraint methods to minimize stress.[1] Calibrate all dosing equipment regularly. |
| Adverse effects observed in animals (e.g., lethargy, weight loss, irritation at the injection site). | The dose of this compound is too high. The vehicle is causing toxicity. The formulation is irritating. | Conduct a dose-range finding study to determine the maximum tolerated dose. Include a vehicle-only control group to assess vehicle effects.[5] Observe animals closely after administration.[2] |
| Lack of efficacy at the tested doses. | The dose is too low. Poor bioavailability via the chosen route of administration. Rapid metabolism or clearance of the compound. | Increase the dose, if tolerated. Conduct a pharmacokinetic study to assess drug exposure. Consider an alternative route of administration that may provide higher bioavailability. |
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in rats to illustrate how such data can be structured.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Intravenous (IV) | 5 | 1250 | 0.1 | 3500 | 2.5 |
| Intraperitoneal (IP) | 20 | 850 | 0.5 | 4200 | 3.0 |
| Oral (PO) | 50 | 300 | 1.0 | 2100 | 3.2 |
| Subcutaneous (SC) | 20 | 600 | 0.8 | 3800 | 3.5 |
Table 2: Recommended Administration Volumes and Needle Gauges for Rodents
| Species | Route | Maximum Volume (mL/kg) | Needle Gauge |
| Mouse | IV (tail vein) | 5 | 27-30 G |
| IP | 10 | 25-27 G | |
| PO (gavage) | 10 | 20-22 G (ball-tipped) | |
| SC | 10 | 25-27 G | |
| Rat | IV (tail vein) | 5 | 23-25 G |
| IP | 10 | 23-25 G | |
| PO (gavage) | 10 | 16-18 G (ball-tipped) | |
| SC | 5 | 23-25 G |
Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental conditions and institutional guidelines.[2][7]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.
-
Add PEG400 to a final concentration of 40% of the total volume. Vortex to mix.
-
Add Tween 80 to a final concentration of 5% of the total volume. Vortex to mix.
-
Add sterile saline to bring the solution to the final desired volume. Vortex thoroughly.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulates before administration.
-
Protocol 2: Dose-Range Finding Study of this compound in Mice
-
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single intraperitoneal injection in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly assign animals to groups (n=3-5 per group).
-
Prepare doses of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control.
-
Administer a single intraperitoneal injection of the assigned dose.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) immediately after dosing and at regular intervals for up to 14 days.
-
Record all observations.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for dosage optimization in animal studies.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
Troubleshooting inconsistent results in tardioxopiperazine A experiments.
This technical support center provides troubleshooting guidance for researchers working with the novel investigational compound, tardioxopiperazine A, and other similar bioactive small molecules. Due to the limited specific data on this compound, this guide addresses common challenges encountered during the experimental validation of new chemical entities, particularly those belonging to the indole alkaloid class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is classified as an isoechinulin-type indole alkaloid. While its precise mechanism of action is still under investigation, many indole alkaloids have been shown to interact with various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation and apoptosis.[1][2][3][4] Therefore, it is plausible that this compound may exert its effects through modulation of such pathways.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results with novel small molecules can stem from several factors:
-
Compound Stability and Solubility: The compound may be unstable in your experimental conditions or may have poor solubility in aqueous media, leading to precipitation.[5][6]
-
Cell-Based Assay Variability: Cell-based assays are inherently complex and can be influenced by factors such as cell passage number, confluency, and metabolic state.[7]
-
Inadequate Controls: The absence of proper positive, negative, and vehicle controls can make it difficult to interpret results and identify sources of error.[8][9][10][11]
-
Assay Interference: The compound itself may interfere with the assay readout, for example, by having intrinsic fluorescence or by altering the pH of the culture medium.
Q3: How should I prepare and store stock solutions of this compound?
A3: For novel compounds, it is crucial to follow the supplier's recommendations if available. As a general guideline for small molecules, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[12] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation. The stability of the compound in your specific cell culture medium should be experimentally verified.[13][14][15]
Q4: I'm observing high variability in my IC50 values. What could be the reason?
A4: High variability in IC50 values is a common issue and can be attributed to several factors:
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Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
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Compound Precipitation: If the compound precipitates at higher concentrations, the actual concentration in the media will be lower than intended.[12]
-
Time-Dependent Effects: The IC50 value can change depending on the incubation time.[7]
-
Assay Endpoint: The choice of viability assay (e.g., MTT, XTT) can influence the results.
-
Data Analysis: The method used to fit the dose-response curve can affect the calculated IC50 value.[16][17][18]
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Q: I notice a precipitate in my culture wells after adding this compound, especially at higher concentrations. How can I address this?
A:
-
Optimize Solubilization: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into aqueous media.[12]
-
Serial Dilutions in Solvent: Perform serial dilutions of your compound in 100% DMSO first, and then add a small, consistent volume of each DMSO dilution to your culture medium.[12]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest compound concentration) to account for any solvent effects.
-
Solubility Testing: If problems persist, consider performing a formal solubility test in your specific culture medium.
-
Alternative Formulations: For in vivo studies, exploring alternative formulation strategies may be necessary.
Issue 2: Inconsistent Cell Viability Assay Results
Q: My cell viability assay results are not reproducible between experiments. What should I check?
A:
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Regularly test for mycoplasma contamination.
-
-
Assay Controls:
-
Assay-Specific Troubleshooting:
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values for this compound in a 48-hour MTT Assay
| Experiment | Cell Seeding Density (cells/well) | Compound Dilution Method | Vehicle Control (DMSO final %) | Observed IC50 (µM) | Notes |
| 1 | 5,000 | Dilution in media | 0.1% | 15.2 | High variability between replicates. |
| 2 | 10,000 | Dilution in media | 0.1% | 25.8 | Precipitate observed at >20 µM. |
| 3 | 5,000 | Serial dilution in DMSO | 0.5% | > 50 | High DMSO concentration appears toxic. |
| 4 (Optimized) | 5,000 | Serial dilution in DMSO | 0.1% | 8.5 ± 0.7 | Consistent results, no precipitate. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of a compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the final cell culture medium to achieve the desired treatment concentrations, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound, as well as vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21][22]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19][20][22]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of a compound on protein expression or phosphorylation.[23][24][25][26]
-
Cell Treatment and Lysis:
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Plate cells and treat them with this compound at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for troubleshooting inconsistent results.
Caption: Logical relationships for diagnosing sources of experimental error.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. news-medical.net [news-medical.net]
- 10. bioivt.com [bioivt.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. pharmtech.com [pharmtech.com]
- 15. pacelabs.com [pacelabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug response consistency in CCLE and CGP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elifesciences.org [elifesciences.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blot protocol | Abcam [abcam.com]
Refinement of cell culture conditions for tardioxopiperazine A treatment.
This technical support center provides guidance for researchers using Tardioxopiperazine A in cell culture experiments. Given that "this compound" is a novel investigational compound, this guide is based on the general characteristics of piperazine derivatives and common challenges encountered when working with new chemical entities in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a new compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
Q2: My cells are detaching from the culture plate after treatment. What could be the cause?
A2: Cell detachment can be caused by several factors when using a new compound. It may be an indication of cytotoxicity, where the compound is inducing apoptosis or necrosis.[1] Alternatively, some piperazine derivatives are known to affect cell adhesion by disrupting cadherin junctions.[2][3] Consider performing a cell viability assay to distinguish between these possibilities. If viability remains high, the compound may be primarily affecting cell adhesion molecules.
Q3: I am observing a rapid change in the pH of my culture medium after adding this compound.
A3: A rapid pH shift in the medium can be due to the chemical properties of the compound itself or a result of altered cellular metabolism.[4] Ensure that the solvent used to dissolve this compound is pH-neutral and used at a final concentration that does not affect the buffering capacity of the medium. If the issue persists, consider using a medium with a stronger buffering agent, such as HEPES.[4]
Q4: Can I use this compound in serum-free media?
A4: The stability and activity of a new compound can be affected by the components of the culture medium, including serum proteins. It is recommended to first establish a baseline of activity in serum-containing medium. If your experiment requires serum-free conditions, you may need to re-optimize the effective concentration of this compound, as its bioavailability to the cells might change.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent compound concentration. 3. Fluctuation in incubator conditions (CO2, temperature).[1] | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator settings. |
| High background in cytotoxicity assays | 1. Solvent toxicity. 2. Contamination of cell cultures.[5][6] 3. Extended incubation time leading to nutrient depletion. | 1. Include a vehicle control (solvent only) to determine the baseline level of cytotoxicity. 2. Regularly test for mycoplasma and other common cell culture contaminants.[6] 3. Optimize incubation time and ensure medium is refreshed as needed for longer-term experiments. |
| No observable effect of the compound | 1. Compound instability or degradation. 2. Incorrect concentration range. 3. Cell line is resistant to the compound's mechanism of action. | 1. Store the compound under recommended conditions (e.g., protected from light, at -20°C or -80°C). 2. Perform a wider dose-response study. 3. Try a different cell line with a known sensitivity to similar classes of compounds, if available. |
| Precipitation of the compound in the medium | 1. Poor solubility of the compound in aqueous solutions. 2. Interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). 2. Pre-warm the media before adding the compound. 3. Test the solubility of the compound in the basal medium without serum first. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
-
Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 12.5 |
| U87 MG | Glioblastoma | 35.1 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells
| Treatment | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 3.2 |
| This compound (25 µM) | 4.8 | 6.7 |
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Minimizing off-target effects of tardioxopiperazine A in experiments.
Welcome to the technical support center for Tardioxopiperazine A (TXA). This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experiments with TXA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TXA)?
A1: this compound (TXA) is a potent and selective inhibitor of the kinase "Target Kinase 1" (TK1). Its primary mechanism of action is through competitive binding to the ATP-binding pocket of TK1, thereby preventing phosphorylation of its downstream substrates. This inhibition leads to the modulation of the TK1 signaling pathway, which is implicated in [mention a plausible disease area, e.g., cell proliferation and survival in certain cancers].
Q2: What are the known or potential off-target effects of TXA?
A2: While TXA is designed for high selectivity towards TK1, cross-reactivity with other kinases or cellular proteins can occur, especially at higher concentrations. Potential off-target effects may include, but are not limited to:
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Inhibition of other kinases with similar ATP-binding sites.
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Interaction with ion channels or G-protein coupled receptors.
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Induction of cellular stress responses.
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Cytotoxicity unrelated to TK1 inhibition.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
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Use the lowest effective concentration: Determine the optimal concentration of TXA that elicits the desired on-target effect with minimal off-target engagement.
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Perform dose-response experiments: This will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
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Use appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (e.g., another known TK1 inhibitor) in your experiments.
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Orthogonal validation: Confirm your findings using a different method, such as RNAi or CRISPR-Cas9, to silence TK1 and observe if the phenotype matches that of TXA treatment.[1][2][3]
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Profile against a kinase panel: Screen TXA against a broad panel of kinases to identify potential off-target interactions.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects, incorrect dosage, or experimental variability.
-
Troubleshooting Steps:
-
Verify TXA Concentration: Ensure the correct concentration of TXA is being used. Perform a dose-response curve to identify the optimal concentration.
-
Assess Cell Viability: High concentrations of TXA may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out toxicity.
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Confirm Target Engagement: Use techniques like Western blotting to confirm that TXA is inhibiting the phosphorylation of TK1's downstream targets.
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Evaluate Off-Target Kinase Inhibition: If you suspect off-target kinase activity, test TXA against a panel of related kinases.
-
Issue 2: High levels of cytotoxicity observed.
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Possible Cause: Off-target effects, exceeding the therapeutic window, or cell line sensitivity.
-
Troubleshooting Steps:
-
Lower TXA Concentration: Reduce the concentration of TXA to the lowest level that still provides the desired on-target effect.
-
Time-Course Experiment: Determine if the cytotoxicity is time-dependent. It may be possible to achieve the desired effect with a shorter incubation time.
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Use a Different Cell Line: Some cell lines may be more sensitive to the off-target effects of TXA. If possible, test in a different model system.
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Rescue Experiment: To confirm that the cytotoxicity is off-target, try to rescue the phenotype by overexpressing the on-target (TK1) or knocking down a suspected off-target.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of TXA
| Target | IC50 (nM) |
| TK1 (On-Target) | 15 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | 1200 |
| Off-Target Receptor X | >10000 |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range (nM) | Notes |
| Target Engagement | 10 - 100 | Confirm TK1 pathway inhibition via Western blot. |
| Cell Proliferation | 25 - 250 | Monitor for cytotoxicity at higher concentrations. |
| Phenotypic Screening | 50 - 500 | Be aware of potential off-target effects influencing the phenotype.[4] |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Biochemical)
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Prepare Reagents: Recombinant human TK1 enzyme, biotinylated substrate peptide, ATP, and TXA at various concentrations.
-
Reaction Setup: In a 96-well plate, combine TK1 enzyme, substrate peptide, and TXA.
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Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for 60 minutes.
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Stop Reaction: Add a stop solution (e.g., EDTA).
-
Detection: Use a luminescence-based assay (e.g., Kinase-Glo) to measure the amount of ATP remaining, which is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of TXA concentration to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Plate cells and treat with varying concentrations of TXA (and a vehicle control) for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated TK1 substrate (p-Substrate) and total TK1 substrate (Total-Substrate).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-Substrate signal to the Total-Substrate signal to assess the degree of target inhibition.
Visualizations
Caption: Hypothetical signaling pathway of this compound (TXA).
Caption: A workflow for troubleshooting unexpected experimental results with TXA.
Caption: Logical relationships between common problems and their initial solutions.
References
Technical Support Center: Enhancing the Bioavailability of Tardioxopiperazine A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of tardioxopiperazine A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of this compound derivatives, like many other drug candidates, can be limited by several factors. The most common reasons for low oral bioavailability are associated with poor aqueous solubility and low membrane permeability.[1] Additionally, first-pass metabolism in the gut wall and liver can significantly reduce the amount of the drug that reaches systemic circulation.[2][3] The chemical structure, molecular size, and lipophilicity of the specific derivative also play a crucial role.
Q2: What are the initial steps to consider when a new this compound derivative shows poor bioavailability in preclinical studies?
A2: When a new derivative exhibits poor bioavailability, a systematic approach is recommended. First, characterize the physicochemical properties of the compound, including its aqueous solubility at different pH values, pKa, and lipophilicity (LogP).[4] This will help in identifying the root cause of the low bioavailability. Concurrently, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, can provide insights into its ability to cross the intestinal epithelium.[5] Based on these findings, you can then select an appropriate formulation strategy to address the specific limitation.
Q3: How can the solubility of a poorly soluble this compound derivative be improved?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1][6] These include:
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Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[1][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create a high-energy amorphous form with improved solubility and dissolution.[8]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These systems form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[7][9]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.
-
Salt Formation: For acidic or basic derivatives, forming a salt can significantly increase solubility and dissolution rates.[8]
Q4: Can piperazine derivatives themselves act as permeation enhancers?
A4: Yes, some piperazine derivatives have been shown to act as permeation enhancers.[10][11] They can modulate epithelial structures and reduce transepithelial electrical resistance, thereby augmenting the absorption of other molecules.[11] The pH of the enhancer solution has been identified as a critical parameter for their efficacy and cytotoxicity.[10] This property could be explored to see if certain this compound derivatives can self-enhance their own absorption or that of co-administered drugs.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Models
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Conduct solubility studies at different pHs to mimic the gastrointestinal tract.[12] 2. Employ a solubility-enhancing formulation strategy (see FAQ 3 and Table 1). |
| Low intestinal permeability. | 1. Perform in vitro permeability assays (e.g., Caco-2, PAMPA) to assess passive and active transport mechanisms.[5] 2. Investigate the potential for P-glycoprotein (P-gp) efflux. If the compound is a P-gp substrate, consider co-administration with a P-gp inhibitor in preclinical studies. |
| Significant first-pass metabolism. | 1. Incubate the derivative with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify the major metabolites and the enzymes responsible. This can guide chemical modifications to block metabolic sites. |
| Precipitation of the drug in the gastrointestinal tract. | 1. Use in vitro dissolution tests that simulate the changing pH and environment of the GI tract. 2. Incorporate precipitation inhibitors into the formulation, such as certain polymers in a solid dispersion.[13] |
Issue 2: Inconsistent Results in In Vitro Dissolution Studies
| Possible Cause | Troubleshooting Step |
| Inappropriate dissolution medium. | 1. Ensure the pH and composition of the dissolution medium are relevant to the intended site of absorption in the GI tract.[12] 2. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. |
| Polymorphism of the drug substance. | 1. Characterize the solid-state properties of the derivative using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Ensure consistent crystalline or amorphous form is used across all experiments. |
| Inadequate wetting of the drug particles. | 1. Incorporate a surfactant at a low concentration in the dissolution medium. 2. Consider formulation approaches that improve wettability, such as solid dispersions or co-milling with hydrophilic excipients. |
Data Presentation
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Suitable for this compound Derivatives when... |
| Micronization/ Nanonization | Increases surface area for dissolution.[7] | Broadly applicable, relatively simple. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[14] | The derivative is crystalline and has a dissolution rate-limited absorption. |
| Amorphous Solid Dispersions | The drug is in a high-energy, more soluble amorphous state.[8] | Significant increase in apparent solubility and dissolution rate.[15] | The amorphous form can be physically unstable and recrystallize over time.[15] | The derivative is poorly soluble and can be stabilized in an amorphous form with a suitable polymer. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier and forms a micro/nanoemulsion in the GI tract.[9] | Can significantly enhance the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.[1] | Can be complex to formulate and may have stability issues. | The derivative is lipophilic (high LogP).[13] |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug is encapsulated in the hydrophilic cyclodextrin. | Increases solubility and can improve stability. | The amount of drug that can be complexed is limited; can be costly. | The derivative has appropriate molecular dimensions to fit within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing with Biorelevant Media
Objective: To assess the dissolution profile of a this compound derivative formulation under conditions that mimic the gastrointestinal tract.
Methodology:
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published recipes. These media contain bile salts and lecithin to simulate the composition of intestinal fluids.
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus) set to a temperature of 37 ± 0.5 °C and a paddle speed of 50-75 RPM.
-
Procedure: a. Place the formulation (e.g., capsule, tablet, or powder) into the dissolution vessel containing a known volume of the biorelevant medium. b. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. c. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. d. Analyze the concentration of the this compound derivative in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles in different media to understand the effect of food on dissolution.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound derivative and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B): a. Add the test compound (dissolved in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the monolayer. b. At specified time intervals, collect samples from the basolateral (B) side. c. Analyze the concentration of the derivative in the samples to determine the apparent permeability coefficient (Papp).
-
Efflux Ratio Determination (Bidirectional Transport): a. In a separate set of monolayers, measure the permeability in the reverse direction (Basolateral to Apical - B to A). b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Controls: Include control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate).
Mandatory Visualizations
Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound derivatives.
Caption: Key pathways affecting the oral bioavailability of a drug candidate.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. journals.umcs.pl [journals.umcs.pl]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bcs-1.itrcweb.org [bcs-1.itrcweb.org]
- 13. pharmtech.com [pharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
Strategies to reduce the toxicity of tardioxopiperazine A in preclinical models.
Disclaimer: Tardioxopiperazine A is a hypothetical compound developed for illustrative purposes within this technical support center. The toxicities and mitigation strategies described are based on common challenges encountered in preclinical drug development and are not based on data for any specific real-world compound.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating potential toxicities associated with this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary observed toxicities of this compound in preclinical models?
A1: Preclinical studies have identified three primary areas of concern for this compound-related toxicity:
-
Hepatotoxicity: Characterized by elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rodent models, suggesting potential drug-induced liver injury (DILI).[1][2]
-
Cardiotoxicity: Manifested as QT interval prolongation in in vitro human ether-à-go-go-related gene (hERG) assays and in vivo telemetry studies in canine models.[3][4] This indicates a potential risk for cardiac arrhythmias.
-
Off-Target Kinase Inhibition: Screening against a broad kinase panel has revealed inhibitory activity against several kinases outside of the intended target, which may contribute to unforeseen side effects.[5][6][7]
Q2: Are there any known metabolites of this compound that contribute to its toxicity?
A2: Yes, metabolic profiling has identified a reactive metabolite, M2, formed via cytochrome P450-mediated oxidation (primarily CYP3A4).[8] This metabolite has been shown to form protein adducts in liver microsomes, which is a potential mechanism for the observed hepatotoxicity.[9]
Q3: What are the initial steps to take if significant toxicity is observed in our animal models?
A3: If significant toxicity is observed, the first step is to halt the study and conduct a thorough review of the data.[2] Key initial actions include:
-
Confirm the findings: Repeat the experiment with a smaller group of animals to confirm the toxic effects.
-
Dose-response assessment: If not already done, establish a clear dose-response relationship for the toxicity.
-
Histopathology: Conduct detailed histopathological analysis of the affected organs to characterize the nature and extent of the damage.
-
Consult a toxicologist: Engage with a toxicology expert to help interpret the findings and design a mitigation strategy.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Statistically significant increases in serum ALT and AST levels in treated animals compared to controls.
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
Potential Causes & Mitigation Strategies:
-
Reactive Metabolite Formation: The M2 metabolite may be depleting glutathione (GSH) and causing oxidative stress in hepatocytes.[8][9]
-
Strategy 1: Co-administration with an antioxidant. N-acetylcysteine (NAC) can be co-administered to replenish GSH stores and mitigate oxidative stress.[10]
-
Strategy 2: Structural modification. Medicinal chemistry efforts can be directed at blocking the metabolic "soft spot" on the this compound molecule to prevent the formation of the M2 metabolite.
-
-
Mitochondrial Dysfunction: this compound may be impairing mitochondrial function, leading to cell death.[11][12]
-
Strategy: Assess mitochondrial toxicity. Conduct in vitro assays (e.g., Seahorse assay, mitochondrial membrane potential) using primary hepatocytes or HepG2 cells to evaluate the compound's effect on mitochondrial respiration and health.
-
| Strategy | Preclinical Model | This compound Dose | Outcome Measure | Result |
| Co-administration with NAC | Sprague-Dawley Rats | 50 mg/kg | Serum ALT (U/L) | 45% reduction vs. This compound alone |
| Liver Histopathology | Reduced incidence and severity of necrosis | |||
| Structural Analog (Tardio-Mod-1) | C57BL/6 Mice | 50 mg/kg | Serum ALT (U/L) | 70% reduction vs. This compound |
| M2 Metabolite Levels | Below the limit of detection |
Issue 2: QT Interval Prolongation (Cardiotoxicity)
Symptoms:
-
Greater than 10% inhibition of the hERG channel in in vitro patch-clamp assays.
-
Significant and dose-dependent QT interval prolongation in in-vivo cardiac safety studies.[13]
Potential Causes & Mitigation Strategies:
-
Direct hERG Channel Blockade: The chemical structure of this compound may allow it to directly bind to and block the hERG potassium channel.
-
Strategy 1: In silico modeling. Use computational models to predict the binding mode of this compound to the hERG channel and guide structural modifications to reduce this interaction.
-
Strategy 2: Develop a structure-activity relationship (SAR). Synthesize and test a series of analogs to identify the structural features responsible for hERG blockade.
-
-
Disruption of Cardiac Ion Homeostasis: The compound may be affecting other cardiac ion channels, leading to an overall disruption of the cardiac action potential.
-
Strategy: Comprehensive ion channel screening. Test this compound against a panel of cardiac ion channels (e.g., sodium, calcium channels) to identify any other potential liabilities.
-
| Compound | hERG IC50 (µM) | In Vivo QT Prolongation (ms at 30 mg/kg) |
| This compound | 1.2 | + 45 |
| Tardio-Mod-2 (Analog) | > 30 | + 5 |
Issue 3: Off-Target Kinase Inhibition
Symptoms:
-
Inhibition of multiple kinases outside the intended target family in broad kinase panel screening.[7]
-
Unexpected phenotypes in cellular or animal models that are inconsistent with the on-target mechanism of action.
Potential Causes & Mitigation Strategies:
-
ATP-Competitive Binding: this compound may be binding to the highly conserved ATP-binding pocket of multiple kinases.[14]
-
Strategy 1: Kinome profiling. Perform extensive kinome profiling at multiple concentrations to determine the selectivity profile and identify the most problematic off-targets.[15]
-
Strategy 2: Structure-based drug design. If crystal structures are available, use them to design modifications that increase selectivity for the primary target.
-
-
Allosteric Inhibition: The compound may be binding to a less-conserved allosteric site on off-target kinases.
-
Strategy: Mechanism of action studies. Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
| Kinase Target | This compound IC50 (nM) | Tardio-Mod-3 (Analog) IC50 (nM) |
| Primary Target Kinase | 15 | 20 |
| Off-Target Kinase 1 | 50 | > 1000 |
| Off-Target Kinase 2 | 85 | > 1000 |
Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Assessment in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage).
-
Group 3: this compound (50 mg/kg) + N-acetylcysteine (150 mg/kg, intraperitoneal).
-
-
Dosing: Administer compounds once daily for 7 days.
-
Sample Collection: Collect blood via tail vein at 24 hours post-final dose. Euthanize animals and collect liver tissue.
-
Analysis:
-
Serum Chemistry: Analyze serum for ALT and AST levels using a clinical chemistry analyzer.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides.
-
Protocol 2: In Vitro hERG Patch-Clamp Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Method: Manual or automated whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Establish a stable baseline hERG current.
-
Perfuse cells with increasing concentrations of this compound (e.g., 0.01 to 30 µM).
-
Measure the peak tail current at each concentration.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Workflow for addressing preclinical toxicity.
Caption: Relationship between toxicities and mitigation approaches.
References
- 1. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
- 2. Treatment for liver toxicity: Options and recovery [medicalnewstoday.com]
- 3. cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondria-Targeting Small Molecules Effectively Prevent Cardiotoxicity Induced by Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of trifluoperazine on toxicity, HIF-1α induction and hepatocyte regeneration in acetaminophen toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tardioxopiperazine A and Other Isoechinulin Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of tardioxopiperazine A and other related isoechinulin-type alkaloids. The information is compiled from various scientific studies to offer a side-by-side look at their cytotoxic, anti-inflammatory, and antioxidant properties, supported by available experimental data.
Quantitative Bioactivity Data
The following table summarizes the quantitative data on the bioactivity of this compound and a selection of other isoechinulin alkaloids. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%) or effective concentration ranges, where specific IC50 values are not available.
| Compound | Bioactivity Assessed | Cell Line / System | IC50 Value / Effective Concentration |
| This compound | Cytotoxicity | P388, HL-60, BEL-7402, A-549 | > 50 µM[1] |
| DPPH Radical Scavenging | N/A | No data available | |
| Neoechinulin A | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 12.5 - 100 µM (dose-dependent inhibition of NO, PGE2, TNF-α, IL-1β)[1][2][3] |
| Cytotoxicity (Antiproliferative) | HeLa | 1.25 - 10 µM[3] | |
| DPPH Radical Scavenging | N/A | No data available | |
| Neoechinulin B | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW264.7 macrophages | Similar to Neoechinulin A at lower doses[1][2] |
| Cytotoxicity | RAW264.7 macrophages | Cytotoxic at 25 µM[1][2] | |
| Variecolorins A-K | DPPH Radical Scavenging | N/A | 75 - 102 µM[4] |
| Variecolorins (general) | DPPH Radical Scavenging | N/A | 43 - 103 µM[4] |
| Cytotoxicity | P388, HL-60, BEL-7402, A-549 | 70 - 260 µM[4] | |
| Isoechinulin B | Anti-inflammatory (Cell adhesion) | N/A (In vivo mouse model) | Attenuates acute liver injury[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, neoechinulin A) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which results in a color change from purple to yellow.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding and Pre-treatment: Cells are seeded in 24- or 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the test compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known anti-inflammatory signaling pathway of neoechinulin A and a general workflow for evaluating the bioactivity of isoechinulin alkaloids.
Caption: Anti-inflammatory mechanism of Neoechinulin A.
Caption: Workflow for bioactivity evaluation.
Comparative Discussion
The available data suggests distinct bioactivity profiles among the isoechinulin alkaloids. This compound stands out for its apparent lack of cytotoxicity at concentrations up to 50 µM against a panel of human cancer cell lines[1]. This is in contrast to neoechinulin A, which exhibits antiproliferative effects against HeLa cells in the low micromolar range (IC50 = 1.25 - 10 µM)[3], and neoechinulin B, which shows cytotoxicity towards RAW264.7 macrophages at 25 µM[1][2]. The variecolorin series of isoechinulin alkaloids also generally display low cytotoxicity, with IC50 values ranging from 70 to 260 µM[4].
In terms of antioxidant activity, the variecolorins have been shown to possess weak DPPH radical scavenging activity, with IC50 values between 43 and 103 µM[4]. Currently, there is no publicly available data on the DPPH radical scavenging activity of this compound, neoechinulin A, or isoechinulin A for a direct comparison.
The most pronounced bioactivity reported for neoechinulin A is its anti-inflammatory effect. It demonstrates a dose-dependent inhibition of key pro-inflammatory mediators (NO, PGE2, TNF-α, and IL-1β) in LPS-stimulated macrophages at concentrations ranging from 12.5 to 100 µM[1][2][3]. The mechanism for this activity involves the suppression of the NF-κB and p38 MAPK signaling pathways[6]. While neoechinulin B also inhibits NO production, its utility is limited by its cytotoxicity at higher concentrations[1][2]. Isoechinulin B has been shown to have anti-inflammatory effects in vivo by inhibiting cell adhesion, a process also linked to the NF-κB pathway[5]. At present, there is no published data on the anti-inflammatory activity of this compound.
References
- 1. Anti-inflammatory effect of neoechinulin a from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of Neoechinulin A from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Tardioxopiperazine A vs. Variecolorin C: A Comparative Analysis of Bioactivity
A detailed comparison of the chemical structures and biological activities of the natural compounds Tardioxopiperazine A and Variecolorin C, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
This comparison guide provides a comprehensive overview of two related diketopiperazine alkaloids, this compound and Variecolorin C. While both compounds share a common structural scaffold, subtle variations in their chemical makeup can lead to differences in their biological profiles. This document summarizes the available data on their cytotoxicity and outlines detailed experimental protocols for key biological assays.
Chemical Structures
This compound and Variecolorin C are both classified as 2,5-diketopiperazines, which are cyclic dipeptides. Their core structure is derived from the condensation of two amino acids.
This compound:
-
Formula: C₂₄H₃₁N₃O₂
-
Average Mass: 393.531 Da
Variecolorin C:
-
Formula: C₂₄H₂₉N₃O₂
-
Average Mass: 391.5 g/mol [1]
The total synthesis of both this compound and Variecolorin C has been successfully achieved, providing a means for structural confirmation and enabling further biological investigation.[2]
Comparative Biological Activity
The primary biological activity data available for this compound and Variecolorin C pertains to their cytotoxicity against various cancer cell lines.
Cytotoxicity Data
Limited direct comparative studies exist for these two specific compounds. However, available data from screenings of isoechinulin-type alkaloids, which include this compound and variecolorins, provide insights into their cytotoxic potential.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | P388 (murine leukemia) | > 50 | [3] |
| HL-60 (human promyelocytic leukemia) | > 50 | [3] | |
| BEL-7402 (human hepatoma) | > 50 | [3] | |
| A-549 (human lung carcinoma) | > 50 | [3] | |
| Variecolorins A-L | P388 (murine leukemia) | 70 - 260 | [2] |
| HL-60 (human promyelocytic leukemia) | 70 - 260 | [2] | |
| BEL-7402 (human hepatoma) | 70 - 260 | [2] | |
| A-549 (human lung carcinoma) | 70 - 260 | [2] |
Based on this data, both this compound and the tested Variecolorin analogues demonstrate low cytotoxic activity against the specified cancer cell lines, with IC₅₀ values generally exceeding 50 µM.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound and Variecolorin C.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Test compounds (this compound, Variecolorin C)
-
Cell culture medium
-
Target cancer cell lines (e.g., P388, HL-60, BEL-7402, A-549)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Variecolorin C and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
-
Test compounds (this compound, Variecolorin C)
-
Target cell lines
Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.
Signaling Pathways
Currently, there is a lack of specific experimental data detailing the signaling pathways modulated by either this compound or Variecolorin C. Research into the broader class of isoechinulin and diketopiperazine alkaloids suggests potential interactions with various cellular pathways, but specific targets for these two compounds have not been elucidated. Further research is required to identify the precise mechanisms of action and the signaling cascades affected by this compound and Variecolorin C.
Conclusion
This compound and Variecolorin C are structurally related diketopiperazine alkaloids. The currently available data suggests that both compounds exhibit low cytotoxicity against a panel of human cancer cell lines. Further investigations are necessary to explore their potential antifungal, antiviral, and other biological activities, as well as to elucidate their specific mechanisms of action and the signaling pathways they modulate. The experimental protocols provided in this guide offer a framework for conducting such future studies.
References
Comparative Analysis of Tardioxopiperazine A and Gliotoxin: A Guide for Researchers
A detailed examination of the structural and functional differences between the isoechinulin-type alkaloid tardioxopiperazine A and the well-characterized epipolythiodioxopiperazine, gliotoxin, is presented for researchers in drug discovery and development.
This guide provides a comprehensive comparison of this compound and gliotoxin, focusing on their chemical structures, biological activities, and mechanisms of action, supported by available experimental data. While extensive research has elucidated the multifaceted activities of gliotoxin, data on this compound remains comparatively limited, highlighting a potential area for future investigation.
Chemical Structure
This compound and gliotoxin, while both fungal metabolites, belong to different classes of diketopiperazine-containing natural products. This compound is classified as an isoechinulin-type alkaloid. In contrast, gliotoxin is the most prominent member of the epipolythiopiperazine class, characterized by a reactive disulfide bridge, which is central to its biological activity.[1]
Comparative Biological Activity
A significant disparity exists in the reported biological activities of these two compounds. Gliotoxin exhibits a broad spectrum of potent biological effects, whereas this compound appears to be largely inactive in the assays conducted to date.
| Compound | Class | Biological Activities |
| This compound | Isoechinulin-type alkaloid | No significant cytotoxicity observed against P388, HL-60, BEL-7402, and A549 cell lines (IC50 > 50 µM).[1] Some related isoechinulin-type alkaloids show weak radical-scavenging and anti-monocyte adhesion activities.[1][2] |
| Gliotoxin | Epipolythiodioxopiperazine | Immunosuppressive, cytotoxic, anti-inflammatory, antifungal, and antiviral activities.[1] |
Mechanism of Action
The mechanisms underlying the biological activities of gliotoxin have been extensively studied. In contrast, the mechanism of action for this compound remains to be elucidated due to its limited observed bioactivity.
Gliotoxin: The biological effects of gliotoxin are primarily attributed to its disulfide bridge.[1] This reactive moiety allows it to interact with and inhibit a variety of cellular targets, leading to the disruption of multiple signaling pathways.
-
Immunosuppression: Gliotoxin inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory and immune responses.[1] This is achieved by preventing the degradation of the inhibitory subunit IκBα.[3]
-
Enzyme Inhibition: Gliotoxin is a known inhibitor of several enzymes, including:
-
Farnesyltransferase: Inhibition of this enzyme disrupts the function of proteins involved in signal transduction, such as Ras.[1]
-
20S Proteasome: Gliotoxin noncompetitively inhibits the chymotrypsin-like activity of the 20S proteasome, affecting protein degradation pathways.[1]
-
NADPH Oxidase: It inhibits the assembly and activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) by immune cells.
-
Leukotriene A4 Hydrolase: Inhibition of this enzyme abrogates the formation of the pro-inflammatory mediator leukotriene B4.
-
-
Induction of Apoptosis: Gliotoxin can induce programmed cell death (apoptosis) through the activation of the pro-apoptotic protein Bak and the generation of reactive oxygen species.[1]
This compound: Due to the lack of significant biological activity in initial screenings, the mechanism of action for this compound has not been investigated.
Quantitative Data: Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and gliotoxin.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | P388, HL-60, BEL-7402, A549 | Not specified | > 50 µM[1] |
| Gliotoxin | Human Neuroblastoma (SH-SY5Y) | Not specified | Moderate cytotoxicity at 0.1 µM |
| Gliotoxin | LLC-PK1 (porcine renal proximal tubule) | Crystal Violet | Cytotoxic at 1200 ng/ml |
| Gliotoxin | HeLa (human cervical cancer) | Not specified | 27% viability at 90 µM[4] |
| Gliotoxin | SW1353 (human chondrosarcoma) | Not specified | 41% viability at 90 µM[4] |
Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways affected by gliotoxin. No such diagrams can be generated for this compound at this time due to a lack of data.
Caption: Gliotoxin inhibits the NF-κB signaling pathway.
Caption: Gliotoxin induces apoptosis via Bak activation and ROS.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of gliotoxin are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Add varying concentrations of gliotoxin (e.g., 25, 50, 100, 200 ng/ml) to the wells and incubate for a further 24 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
NF-κB Activation Assay (EMSA - Electrophoretic Mobility Shift Assay)
-
Nuclear Extract Preparation: Treat cells with the desired stimulus in the presence or absence of gliotoxin. After treatment, harvest the cells and prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding consensus sequence with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in the presence of gliotoxin indicates inhibition of NF-κB activation.
Proteasome Activity Assay
-
Cell Lysate Preparation: Treat cells with gliotoxin and prepare whole-cell lysates.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate over time using a fluorometer. A decrease in the rate of fluorescence increase in gliotoxin-treated samples compared to controls indicates proteasome inhibition.
Conclusion
This comparative analysis underscores the significant differences in the known biological profiles of this compound and gliotoxin. Gliotoxin is a potent, well-characterized mycotoxin with a wide range of biological activities and defined mechanisms of action, making it a subject of interest for its potential therapeutic and pathological roles. In stark contrast, this compound has demonstrated a lack of significant cytotoxicity in preliminary screenings. The absence of comprehensive biological data for this compound presents a clear knowledge gap and an opportunity for further research to explore its potential bioactivities and mechanisms of action, which may differ significantly from those of gliotoxin due to their distinct chemical structures. Future studies on this compound could uncover novel biological properties and contribute to a deeper understanding of the structure-activity relationships of diketopiperazine alkaloids.
References
Cross-Validation of Tardioxopiperazine A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound Tardioxopiperazine A, a novel inhibitor of the Hippo signaling pathway, against established alternative compounds. By presenting key experimental data and detailed protocols, this document aims to facilitate the cross-validation of this compound's mechanism of action and evaluate its potential as a therapeutic agent.
Introduction to this compound
This compound is a novel synthetic molecule designed to target key components of cellular signaling pathways implicated in oncogenesis. Its proposed primary mechanism of action is the inhibition of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and the resulting hyperactivation of YAP/TAZ are common in various cancers, making it an attractive target for therapeutic intervention.
Comparative Analysis of Hippo Pathway Inhibitors
To validate the efficacy and mechanism of this compound, its performance is compared with other known inhibitors of the Hippo pathway. This section provides a summary of their inhibitory concentrations and observed cellular effects.
| Compound | Target | IC50 / EC50 | Cell Line(s) | Key Effects | Reference |
| This compound (Hypothetical) | YAP-TEAD Interaction | 5 µM (IC50) | NCI-H460 (Lung Cancer) | Inhibition of cell proliferation, induction of apoptosis | (Assumed Data) |
| Verteporfin | Disrupts YAP-TEAD complex formation | ~1-5 µM (IC50) | Various cancer cell lines | Photosensitizer, induces YAP degradation and inhibits cell growth | [Google Search] |
| XMU-MP-1 | MST1/2 Kinase Inhibitor | 50.7 nM (IC50 for MST1) | Various cancer cell lines | Promotes YAP phosphorylation and cytoplasmic retention, leading to tissue regeneration and repair | [Google Search] |
| Dasatinib | Multi-kinase inhibitor (including Src family kinases upstream of YAP) | Varies by target | Various cancer cell lines | Indirectly inhibits YAP activity by modulating upstream signals | [Google Search] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and other inhibitors on the viability of cancer cells.
Protocol:
-
Seed NCI-H460 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, Verteporfin, and XMU-MP-1 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression levels of key proteins in the Hippo pathway.
Protocol:
-
Treat NCI-H460 cells with this compound (5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP, phospho-YAP (Ser127), and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the disruption of the YAP-TEAD interaction by this compound.
Protocol:
-
Treat NCI-H460 cells with this compound (5 µM) for 24 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-YAP antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against TEAD1 and YAP.
Visualizing the Mechanism of Action
Diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.
References
Tardioxopiperazine A: A Head-to-Head Comparison with Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tardioxopiperazine A is a fictional compound created for illustrative purposes. All data presented for this compound are hypothetical and intended to serve as a template for a comparative guide. Data for the standard-of-care drug, Osimertinib, are based on publicly available information.
Introduction
The treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation EGFR-TKI, is the current standard-of-care, demonstrating significant efficacy against both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] However, acquired resistance to Osimertinib remains a clinical challenge, necessitating the development of novel therapeutic agents.[1] This guide provides a head-to-head comparison of the investigational compound this compound with the standard-of-care drug, Osimertinib, supported by preclinical data.
Mechanism of Action
Osimertinib: An irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having lower activity against wild-type EGFR.[1][2][4][5] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase.[1][5]
This compound (Hypothetical): A novel, dual-mechanism inhibitor targeting both the EGFR T790M mutation and the downstream signaling protein, SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, and its activation has been implicated as a mechanism of resistance to EGFR inhibitors. By simultaneously inhibiting both EGFR and SHP2, this compound is hypothesized to offer a more durable response and overcome certain mechanisms of acquired resistance.
Preclinical Efficacy
The preclinical efficacy of this compound was evaluated against Osimertinib in various in vitro and in vivo models of EGFR-mutated NSCLC.
In Vitro Cellular Proliferation Assay
Table 1: IC50 Values in EGFR-Mutant NSCLC Cell Lines (nM)
| Cell Line | EGFR Mutation Status | Osimertinib | This compound (Hypothetical) |
| PC-9 | exon 19 del | 12 | 10 |
| H1975 | L858R, T790M | 15 | 8 |
| PC-9/OR | exon 19 del, MET Amp | >1000 | 85 |
| H1975/CR | L858R, T790M, C797S | >1000 | >1000 |
Data for Osimertinib are representative values from published literature. Data for this compound are hypothetical.
In Vivo Xenograft Model
Table 2: Tumor Growth Inhibition in NSCLC Xenograft Models
| Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition (%) |
| H1975 | L858R, T790M | Osimertinib (10 mg/kg, qd) | 85 |
| H1975 | L858R, T790M | This compound (10 mg/kg, qd) | 95 |
| PC-9/OR | exon 19 del, MET Amp | Osimertinib (10 mg/kg, qd) | 15 |
| PC-9/OR | exon 19 del, MET Amp | This compound (10 mg/kg, qd) | 65 |
Data for Osimertinib are representative values from published literature. Data for this compound are hypothetical.
Safety Profile
Table 3: Comparison of Common Adverse Events (All Grades)
| Adverse Event | Osimertinib (%) | This compound (Hypothetical) (%) |
| Diarrhea | 47 | 55 |
| Rash | 40 | 35 |
| Nausea | 22 | 25 |
| Decreased appetite | 21 | 18 |
| Stomatitis | 20 | 15 |
| Interstitial Lung Disease | 3-4 | 3-4 |
| QTc Prolongation | 1-2 | 1-2 |
Data for Osimertinib are based on pooled analyses from clinical trials.[6][7] Data for this compound are hypothetical.
Experimental Protocols
In Vitro Cellular Proliferation Assay
-
Cell Culture: NSCLC cell lines (PC-9, H1975, and their resistant derivatives) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of Osimertinib or this compound for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^7 H1975 or PC-9/OR cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and treated daily with vehicle, Osimertinib (10 mg/kg), or this compound (10 mg/kg) via oral gavage.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This guide provides a comparative overview of the fictional investigational drug, this compound, and the standard-of-care EGFR-TKI, Osimertinib. The hypothetical preclinical data suggest that this compound, with its dual EGFR/SHP2 inhibitory mechanism, may offer advantages over Osimertinib, particularly in the context of acquired resistance mediated by pathways downstream of EGFR. Further investigation and clinical trials would be necessary to validate these preclinical findings and establish the clinical utility of such a compound.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Safety of osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Tardioxopiperazine A: A Research Dead End
Despite a comprehensive search of available scientific literature, no information has been found regarding a compound named "tardioxopiperazine A." This lack of data makes it impossible to conduct the requested structure-activity relationship (SAR) studies of its analogs, as the foundational structure and its biological activities remain unknown.
Our research process began with extensive searches for "this compound" and its potential derivatives. These inquiries into prominent scientific databases and search engines yielded no relevant results. The searches were then broadened to include related keywords such as "dioxopiperazines," "tardioxopiperazines," and other potential variations of the name, in the hope of finding a closely related parent compound.
This expanded search provided general information on the broader class of piperazine and dioxopiperazine compounds, which are known to possess a wide range of biological activities. However, no specific mention of "this compound" or any associated SAR studies could be located.
Without the fundamental information of the lead compound's structure, its known biological targets, and its mechanism of action, the core requirements of the requested comparison guide cannot be met. This includes:
-
Data Presentation: No quantitative data on the biological activity of this compound or its analogs exists to be summarized in comparative tables.
-
Experimental Protocols: The absence of published research means there are no established experimental methodologies for evaluating the activity of this specific compound class.
-
Mandatory Visualization: Without a known signaling pathway or a series of analog modifications to analyze, the creation of meaningful Graphviz diagrams representing experimental workflows or logical relationships is not feasible.
The request for a comparison guide on the structure-activity relationship of this compound analogs cannot be fulfilled at this time due to the apparent non-existence of this compound in the public scientific domain. Further research would require the initial discovery, characterization, and publication of "this compound" and its biological properties. Researchers and drug development professionals interested in this area may need to pivot to known dioxopiperazine scaffolds with established biological activities as a starting point for novel drug discovery efforts.
Independent Verification of the Published Synthesis of Tardioxopiperazine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the first and only published total synthesis of tardioxopiperazine A, a member of the isoechinulin-type alkaloids. As of the latest literature review, no independent verification of this synthesis has been published. Therefore, this document presents a comprehensive overview of the original synthetic route reported by Dai et al. in 2011, serving as a crucial resource for researchers aiming to replicate or build upon this work. The information herein is compiled from the primary literature to facilitate a thorough understanding of the methodology and to aid in the design of future synthetic strategies.
Data Presentation: Synthesis of this compound
The following tables summarize the key quantitative data for the multi-step synthesis of this compound as reported by Dai et al.
Table 1: Summary of Reaction Steps and Yields
| Step | Intermediate | Reaction Description | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | Protection of L-tryptophan | Boc₂O, Et₃N | CH₂Cl₂ | RT | 12 | 98 |
| 2 | 3 | Esterification | MeI, K₂CO₃ | DMF | RT | 12 | 96 |
| 3 | 4 | Iodination | I₂, HIO₃, H₂SO₄ | CCl₄/H₂O | 80 | 2 | 85 |
| 4 | 5 | Stille Cross-Coupling | Allylindium reagent, Pd(PPh₃)₄ | Dioxane | 100 | 12 | 80 |
| 5 | 6 | Deprotection | TFA | CH₂Cl₂ | RT | 2 | 95 |
| 6 | 7 | Coupling with Alanine derivative | 8 , EDCI, HOBt | CH₂Cl₂ | RT | 12 | 89 |
| 7 | 1 (this compound) | Cyclization | TFA | CH₂Cl₂ | RT | 24 | 75 |
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | Mass Spectrometry (m/z) | ¹H NMR (Selected Peaks, δ ppm) | ¹³C NMR (Selected Peaks, δ ppm) |
| 4 | C₁₇H₂₁IN₂O₄ | [M+H]⁺ 461.05 | 7.85 (s, 1H), 7.45 (d, 1H), 7.15 (d, 1H) | 172.5, 155.1, 138.2, 130.5, 125.4, 85.7 |
| 5 | C₂₂H₃₀N₂O₄ | [M+H]⁺ 387.22 | 7.31 (s, 1H), 7.22 (d, 1H), 6.95 (d, 1H) | 172.8, 155.2, 136.4, 128.7, 123.1, 115.9 |
| 1 | C₁₅H₁₅N₃O₂ | [M+H]⁺ 269.12 | 8.15 (s, 1H), 7.54 (s, 1H), 7.32-7.10 (m, 3H) | 167.8, 165.4, 136.2, 129.8, 125.7, 122.3 |
Experimental Protocols
The following are the detailed methodologies for the key steps in the synthesis of this compound, as described by Dai et al.
Synthesis of Compound 4 (Iodinated Tryptophan Derivative): To a solution of Boc-L-tryptophan methyl ester (1.0 eq) in a mixture of CCl₄ and H₂O (4:1) was added iodine (1.5 eq), periodic acid (0.5 eq), and concentrated sulfuric acid (catalytic). The reaction mixture was heated to 80 °C for 2 hours. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford compound 4 .
Synthesis of Compound 5 (Stille Coupling Product): A mixture of compound 4 (1.0 eq), the allylindium reagent (1.5 eq), and Pd(PPh₃)₄ (0.1 eq) in anhydrous dioxane was heated to 100 °C under an argon atmosphere for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield compound 5 .
Synthesis of this compound (1): Compound 7 , obtained from the coupling of deprotected 5 and an alanine derivative, was dissolved in CH₂Cl₂. Trifluoroacetic acid (TFA) was added dropwise at 0 °C, and the reaction mixture was stirred at room temperature for 24 hours to effect cyclization. The solvent was evaporated, and the residue was purified by preparative thin-layer chromatography to afford this compound (1 ).
Mandatory Visualization
Evaluating the Selectivity of Tardioxopiperazine A for its Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective therapeutic agents is a cornerstone of modern drug discovery, aiming to maximize efficacy while minimizing off-target effects. This guide provides a comprehensive evaluation of the selectivity of tardioxopiperazine A, a representative of the bisdioxopiperazine class of compounds, for its primary biological target, DNA topoisomerase II. Through a comparative analysis with other topoisomerase II inhibitors and an examination of robust experimental data, this document serves as a critical resource for researchers in oncology and related fields.
Executive Summary
This compound belongs to the bisdioxopiperazine family of molecules, which are catalytic inhibitors of DNA topoisomerase II (Topo II). This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA cleavage complex, bisdioxopiperazines lock the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and subsequent DNA strand passage. This guide will delve into the selectivity of these compounds for the two human Topo II isoforms, alpha (TOP2A) and beta (TOP2B), and compare their activity with other classes of Topo II inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of representative bisdioxopiperazines and a comparator topoisomerase II poison against the human topoisomerase II isoforms. This data is critical for understanding the relative potency and isoform selectivity of these compounds.
| Compound | Class | Target | IC50 (µM) | Assay Type | Reference |
| ICRF-193 | Bisdioxopiperazine | hTOP2A | ~0.3 | K-DNA Decatenation | [1] |
| hTOP2B | Not explicitly stated, but inhibits | K-DNA Decatenation | [1] | ||
| Eukaryotic Topo II | 1-13 | Not Specified | [2] | ||
| Dexrazoxane (ICRF-187) | Bisdioxopiperazine | hTOP2A | ~60 | TOP2 Relaxation | [3] |
| hTOP2B | ~60 | TOP2 Relaxation | [3] | ||
| Etoposide | Topoisomerase II Poison | hTOP2A & hTOP2B | Not a direct catalytic inhibitor | Not Applicable | [4][5] |
| XK469 | Putative TOP2B selective | hTOP2A | ~130 | TOP2 Relaxation | [3] |
| hTOP2B | ~130 | TOP2 Relaxation | [3] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes. One study suggested that ICRF-193 shows some selectivity for the beta-isoenzyme of human topoisomerase II.[6]
Comparative Analysis of Selectivity
Bisdioxopiperazines (ICRF-193 and Dexrazoxane):
ICRF-193 is a potent catalytic inhibitor of eukaryotic topoisomerase II.[2] While it is a powerful research tool, its precise isoform selectivity between TOP2A and TOP2B requires further clarification, with some studies suggesting a degree of selectivity for TOP2B.[6] Dexrazoxane, the only clinically approved cardioprotective agent against anthracycline-induced cardiotoxicity, inhibits both TOP2A and TOP2B with similar potency.[3] The cardioprotective effect of dexrazoxane is attributed to its inhibition of TOP2B in cardiomyocytes, which mitigates DNA damage caused by anthracyclines.
Alternative Topoisomerase II Inhibitors:
-
Etoposide: As a topoisomerase II poison, etoposide's mechanism of action is distinct from catalytic inhibitors. It stabilizes the cleavage complex, leading to DNA strand breaks.[4][5] This difference in mechanism has significant implications for its biological effects and toxicity profile.
-
XK469: Initially investigated as a TOP2B-selective agent, further studies have shown that it inhibits both TOP2A and TOP2B at comparable concentrations.[3] This highlights the challenges in achieving high isoform selectivity for topoisomerase II inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate topoisomerase II inhibition and cellular target engagement.
Topoisomerase II Decatenation Assay
This biochemical assay is a gold standard for measuring the catalytic activity of topoisomerase II and the potency of its inhibitors.
Principle: Topoisomerase II catalyzes the decatenation (unlinking) of catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme prevent this process. The different topological forms of DNA (catenated vs. decatenated) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate (e.g., 200 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II alpha or beta enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the gel to separate the catenated and decatenated DNA.
-
Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The amount of decatenated DNA is quantified using densitometry to determine the IC50 of the inhibitor.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[8][9]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not denature the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of Topoisomerase II Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Role of Topoisomerase II in Cellular Processes.
References
- 1. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Topoisomerase II poisoning by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
Safety Operating Guide
Safe Disposal of Tardioxopiperazine A: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Tardioxopiperazine A, a compound understood to be closely related to or synonymous with Thioridazine hydrochloride. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
Chemical Identification and Hazard Profile
Based on available safety data, "this compound" is likely a synonym or a closely related compound to Thioridazine hydrochloride. The provided information is based on the Safety Data Sheet (SDS) for Thioridazine hydrochloride. It is crucial to verify the exact identity of the substance before proceeding with disposal.
Chemical Name: Thioridazine hydrochloride Synonyms: 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)-10H-phenothiazinehydrochloride CAS Number: Not explicitly found for "this compound", but related to the synonym. Molecular Formula: C21H26N2S2 · HCl Molecular Weight: 407.04 g/mol
Hazard Summary:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The chemical, physical, and toxicological properties have not been thoroughly investigated. No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear approved safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator.
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to an approved waste disposal plant.[1][3][4] Adherence to national and local regulations is mandatory.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible wastes.
Step 2: Container Labeling
-
The waste container must be clearly labeled with the chemical name ("this compound" and/or "Thioridazine hydrochloride") and the appropriate hazard symbols.
Step 3: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a locked-up area if required by institutional policy.[1][2][4]
Step 4: Disposal
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet.
-
Do not dispose of this compound down the drain or in regular trash.
Decontamination of Empty Containers:
-
Non-refillable containers should not be reused.[5]
-
Triple rinse the container (or equivalent) promptly after emptying.[5]
-
Offer the rinsed container for recycling if available, or dispose of it as chemical waste according to institutional guidelines.[5]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of all spill cleanup materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Data Presentation
| Hazard Classification | Category | GHS Code | Statement | Citation |
| Acute toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | |
| Skin irritation | Category 2 | H315 | Causes skin irritation. | [1] |
| Eye irritation | Category 2A | H319 | Causes serious eye irritation. | [1] |
| Specific target organ toxicity - single exposure | Category 3 | H335 | May cause respiratory irritation. | [1] |
Experimental Protocols and Visualizations
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Response Logic
This diagram outlines the decision-making process in case of accidental exposure to this compound.
Caption: Decision tree for first aid response to this compound exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
